trans-4-Bromo-beta-nitrostyrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121158. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGVHLGCJIBLMB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308701 | |
| Record name | trans-4-Bromo-β-nitrostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5153-71-9, 3156-37-4 | |
| Record name | trans-4-Bromo-β-nitrostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC121158 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Bromo-β-nitrostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of trans-4-Bromo-beta-nitrostyrene via Henry Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of trans-4-Bromo-beta-nitrostyrene, a valuable intermediate in organic synthesis, via the Henry (nitroaldol) reaction. The document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and tabulates key quantitative data for the final product. Furthermore, this guide includes visual representations of the reaction mechanism and experimental workflow to facilitate a deeper understanding of the synthetic process.
Introduction
The Henry reaction, a classic carbon-carbon bond-forming reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1][2] This reaction is a cornerstone of organic synthesis, providing access to β-nitro alcohols, which can be readily dehydrated to yield nitroalkenes.[1][3] this compound is a key building block in the synthesis of various pharmaceuticals and fine chemicals due to the versatile reactivity of its electron-deficient double bond and the presence of the bromo-substituent, which allows for further functionalization.
This guide focuses on a common and effective method for the synthesis of this compound, employing the condensation of 4-bromobenzaldehyde with nitromethane.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound proceeds in two main stages: the Henry reaction to form a β-nitro alcohol intermediate, followed by dehydration to yield the final nitroalkene product.
General Mechanism of the Henry Reaction
The Henry reaction is initiated by the deprotonation of the nitroalkane (nitromethane) by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde (4-bromobenzaldehyde). Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration to afford the more stable, conjugated nitroalkene.
Caption: General mechanism of the Henry reaction for the synthesis of this compound.
Experimental Workflow
The overall experimental process involves the reaction setup, monitoring, work-up, and purification of the final product.
Caption: Experimental workflow for the synthesis and purification of this compound.
Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of substituted nitrostyrenes via the Henry reaction.[4][5]
Materials and Reagents:
-
4-Bromobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beakers
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromobenzaldehyde (1.0 eq), ammonium acetate (2.4 eq), and glacial acetic acid (sufficient to dissolve the reactants).
-
Addition of Nitromethane: To the stirred solution, add nitromethane (6.9 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of ice and water with constant stirring. A yellow precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water to remove any residual acetic acid and ammonium salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain pure yellow crystals of this compound.
-
Characterization: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆BrNO₂ | [6][7] |
| Molecular Weight | 228.04 g/mol | [6][7] |
| Appearance | Yellow to yellow-green crystalline powder | [7][8] |
| Melting Point | 147-153 °C | [8] |
| Purity (Typical) | ≥98.5% (GC), 99% (Assay) | [8] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.43 (d, 2H), 7.49 (d, 2H), 7.56 (d, 1H, J=13.7 Hz), 7.96 (d, 1H, J=13.7 Hz) | [4] |
| CAS Number | 5153-71-9 | [6][7] |
Safety and Handling
-
This compound is an irritant. It may cause skin, eye, and respiratory irritation.[6][7]
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Nitromethane is flammable and should be handled with care.
-
Glacial acetic acid is corrosive.
Conclusion
The Henry reaction provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. The procedure outlined in this guide, coupled with the provided quantitative data and mechanistic insights, serves as a valuable resource for researchers in the fields of organic synthesis and drug development. Careful adherence to the experimental protocol and safety precautions will ensure a successful and safe synthesis of this important chemical intermediate.
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 6. This compound | C8H6BrNO2 | CID 688204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound, 99% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
The Henry Condensation of Aromatic Aldehydes: A Comprehensive Mechanistic Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Henry (or nitroaldol) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, facilitating the creation of valuable β-nitro alcohols from the condensation of a nitroalkane and a carbonyl compound. When applied to aromatic aldehydes, this reaction opens a gateway to a diverse array of functionalized molecules, including amino alcohols, nitroalkenes, and α-hydroxy carboxylic acids, which are pivotal intermediates in the synthesis of pharmaceuticals and other bioactive compounds. This technical guide provides an in-depth exploration of the mechanistic intricacies of the Henry condensation with aromatic aldehydes. It covers the fundamental base-catalyzed pathway, advanced organocatalytic and metal-catalyzed stereoselective variants, and detailed experimental protocols. Quantitative data are systematically presented, and reaction pathways are visualized to offer a comprehensive resource for professionals in chemical research and drug development.
Core Mechanism: The Base-Catalyzed Henry Reaction
The classical Henry reaction is a base-catalyzed nucleophilic addition.[1][2] The mechanism proceeds through three fundamental and reversible steps:
-
Deprotonation: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.[1][3] The pKa of typical nitroalkanes is around 17 in DMSO, making them accessible for deprotonation by a variety of bases.[1]
-
Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of a β-nitro alkoxide intermediate.[3]
-
Protonation: The alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product.[1][3]
A variety of bases can be employed, including alkali metal hydroxides, alkoxides, carbonates, and organic amines.[1] The choice of base and solvent, however, does not significantly influence the overall outcome in the absence of chiral catalysts.[1]
References
"physical and chemical properties of trans-4-Bromo-beta-nitrostyrene"
This technical guide provides a detailed overview of the physical, chemical, and spectral properties of trans-4-Bromo-β-nitrostyrene, a versatile synthetic intermediate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical identity, key physical constants, spectral data, synthesis protocols, and known reactivity, with a focus on presenting data in a clear and accessible format.
Chemical Identity and Physical Properties
trans-4-Bromo-β-nitrostyrene is a halogenated hydrocarbon characterized by a phenyl ring substituted with a bromine atom and a nitroethenyl group in a trans configuration.[1] Its chemical structure and fundamental properties are summarized below.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | 1-bromo-4-[(E)-2-nitroethenyl]benzene[2][3] |
| Synonyms | trans-4-Bromo-beta-nitrostyrene, (E)-1-(4-Bromophenyl)-2-nitroethene, (E)-1-Bromo-4-(2-nitrovinyl)benzene[4] |
| CAS Number | 5153-71-9[4][5][6] |
| Molecular Formula | C₈H₆BrNO₂[2][4] |
| Molecular Weight | 228.04 g/mol [2][4] |
| InChI Key | LSGVHLGCJIBLMB-AATRIKPKSA-N[1] |
| SMILES String | [O-]--INVALID-LINK--\C=C\c1ccc(Br)cc1[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Yellow to yellow-green solid/powder | [5][7] |
| Melting Point | 148-150 °C | [1][4] |
| Boiling Point | 318.9 °C at 760 mmHg | [4] |
| Density | 1.596 g/cm³ | [4] |
| Flash Point | 146.7 °C | [4] |
| Refractive Index | 1.636 | [4] |
| LogP | 3.21970 | [4] |
| Assay Purity | ≥98.5% to 99% | [1][5] |
Spectral Data
The structural confirmation of trans-4-Bromo-β-nitrostyrene is typically achieved through various spectroscopic methods. Key spectral data are available from public databases and commercial suppliers.
Table 3: Summary of Spectral Data
| Technique | Data Highlights |
| ¹H NMR | Spectrum available in CDCl₃ solvent.[8] |
| Infrared (IR) | FTIR and ATR-IR spectra are available, conforming to the structure.[2][7] |
| Mass Spectrometry (MS) | GC-MS data shows a top peak at m/z 102.[2] |
| Raman Spectroscopy | FT-Raman spectrum has been recorded.[2] |
Synthesis Protocols
The primary route for synthesizing β-nitrostyrenes, including the 4-bromo derivative, is the Henry reaction (or nitroaldol reaction), which involves the condensation of an aromatic aldehyde with a nitroalkane.[9]
General Experimental Protocol: Synthesis via Henry Condensation
This protocol is a generalized procedure based on the well-established synthesis of nitrostyrenes from benzaldehydes.[9][10][11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde in a suitable solvent such as methanol or acetic acid.[10][11]
-
Addition of Reagents: Add an equimolar amount of nitromethane to the solution.
-
Catalysis: Introduce a catalytic amount of a base. Common catalysts include primary amines like benzylamine or ammonium acetate.[9][11] The reaction mixture is then stirred, often with heating. For instance, a reaction temperature of 70-80 °C is cited for producing high yields in an industrial setting.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled. If acetic acid is the solvent, water can be added to precipitate the product.[11] The crude product is then collected by suction filtration and washed with water to remove any remaining acid or catalyst.[10]
-
Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final trans-4-Bromo-β-nitrostyrene product as a crystalline solid.[10]
Chemical Reactivity and Applications
The reactivity of trans-4-Bromo-β-nitrostyrene is dominated by the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond. This makes it a valuable intermediate in various organic transformations.[12]
-
Electrophilicity: The β-carbon of the nitroethenyl group is highly electrophilic, making it susceptible to nucleophilic attack. This is the basis for its use in Michael additions.[12]
-
Dienophile/Dipolarophile: It can act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions to construct various cyclic systems.[12]
-
Synthetic Precursor: trans-4-Bromo-β-nitrostyrene is a key intermediate for synthesizing a range of compounds, including pharmaceuticals and dyes.[9][13] Reduction of the nitro group, for example, can lead to the corresponding phenethylamines.[9]
-
Leaving Groups: Both the bromo and nitro groups can act as leaving groups in certain reactions, enabling the synthesis of diverse heterocyclic compounds.[14]
References
- 1. 反式-4-溴-β-硝基苯乙烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H6BrNO2 | CID 688204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 440160050 [thermofisher.com]
- 6. trans-4-Bromo-b-nitrostyrene 99 5153-71-9 [sigmaaldrich.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. trans-beta-Nitrostyrene|RUO [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. trans-4-Bromo-b-nitrostyrene | 5153-71-9 | FB164863 [biosynth.com]
- 14. Developments and applications of α-bromonitrostyrenes in organic syntheses - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02474E [pubs.rsc.org]
"trans-4-Bromo-beta-nitrostyrene CAS number and spectral data"
An In-depth Technical Guide on the Synthesis, Characterization, and Properties of trans-4-Bromo-β-nitrostyrene
This technical guide provides a comprehensive overview of trans-4-Bromo-β-nitrostyrene, a valuable synthetic intermediate. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and materials science. It details the compound's chemical identity, spectral properties, and a representative experimental protocol for its synthesis.
Chemical Identification and Properties
trans-4-Bromo-β-nitrostyrene is a solid, yellow to yellow-green crystalline powder.[1][2] Its chemical structure features a bromine atom at the para position of the phenyl ring, conjugated with a nitroethenyl group in the trans configuration.
| Property | Value | Reference |
| CAS Number | 5153-71-9 | [2][3][4] |
| Molecular Formula | C₈H₆BrNO₂ | [1][3][4] |
| Molecular Weight | 228.04 g/mol | [3][4] |
| IUPAC Name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | [1][5] |
| Synonyms | (E)-1-bromo-4-(2-nitrovinyl)benzene, trans-p-Bromonitrostyrene | [4] |
| Melting Point | 148-150 °C | [3] |
| Appearance | Yellow to yellow-green crystalline powder or powder | [1][2] |
Spectral Data
The structural characterization of trans-4-Bromo-β-nitrostyrene is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR |
| Solvent |
| Reference |
| ¹³C NMR |
| Source |
| Reference |
Note: Specific chemical shift values for ¹H and ¹³C NMR were not fully detailed in the provided search results. Researchers should refer to spectral databases such as SpectraBase for detailed spectra.
Infrared (IR) Spectroscopy
| IR Spectroscopy |
| Technique |
| Source |
| Reference |
Note: A detailed peak list was not available in the search results. The IR spectrum is expected to show characteristic peaks for C=C stretching of the alkene and aromatic ring, C-H bonds, C-Br bond, and the asymmetric and symmetric stretching of the nitro group.
Mass Spectrometry (MS)
| Mass Spectrometry |
| Technique |
| Key m/z values |
| Reference |
The mass spectrum shows a characteristic fragmentation pattern. The presence of bromine would be indicated by a pair of peaks (M and M+2) of nearly equal intensity for bromine-containing fragments due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[6]
Experimental Protocol: Synthesis of trans-4-Bromo-β-nitrostyrene
The synthesis of trans-4-Bromo-β-nitrostyrene is typically achieved through a Henry condensation (nitroaldol reaction) of 4-bromobenzaldehyde with nitromethane, followed by dehydration.[7][8][9]
Reaction Scheme:
Materials:
-
4-Bromobenzaldehyde
-
Nitromethane
-
Ethanol
-
A suitable base catalyst (e.g., ammonium acetate, or an in-situ prepared copper catalyst as described in some literature[7])
-
Acetic Acid (if using ammonium acetate)
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure (Ammonium Acetate Catalyzed):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzaldehyde (1 equivalent) in a minimal amount of a suitable solvent like acetic acid.
-
Add nitromethane (approximately 1.5-2 equivalents) to the solution.
-
Add a catalytic amount of ammonium acetate.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure trans-4-Bromo-β-nitrostyrene as a yellow crystalline solid.
Experimental Workflow and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of trans-4-Bromo-β-nitrostyrene.
Caption: Synthesis and characterization workflow.
Safety and Handling
trans-4-Bromo-β-nitrostyrene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 440160010 [thermofisher.com]
- 3. trans-4-Bromo-b-nitrostyrene 99 5153-71-9 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C8H6BrNO2 | CID 688204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 9. scirp.org [scirp.org]
An In-depth Technical Guide on the ¹H and ¹³C NMR Characterization of trans-4-Bromo-β-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of trans-4-Bromo-β-nitrostyrene. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.
Molecular Structure and NMR Assignment
trans-4-Bromo-β-nitrostyrene (C₈H₆BrNO₂) possesses a well-defined structure amenable to detailed NMR analysis. The key structural features include a para-substituted aromatic ring and a trans-configured nitrovinyl group. The numbering scheme used for the assignment of NMR signals is presented below.
Technical Guide: FTIR and Mass Spectrometry Analysis of trans-4-Bromo-beta-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Bromo-beta-nitrostyrene is a halogenated aromatic nitroalkene with the chemical formula C₈H₆BrNO₂.[1][2][3] Its structure, featuring a brominated phenyl ring conjugated with a nitro-substituted vinyl group, makes it a subject of interest in organic synthesis and as a potential precursor in drug development. Accurate structural characterization is paramount, and to this end, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques. This guide provides an in-depth overview of the analysis of this compound using these methods, including detailed experimental protocols, data interpretation, and visual workflows.
Compound Identification:
| Identifier | Value |
| Chemical Name | 1-bromo-4-[(E)-2-nitroethenyl]benzene[1] |
| CAS Number | 5153-71-9[1][2][3] |
| Molecular Formula | C₈H₆BrNO₂[1][2] |
| Molecular Weight | 228.04 g/mol [2] |
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. For this compound, key absorptions are expected from the aromatic ring, the nitro group, and the alkene moiety.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a common technique for analyzing solid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Preparation: Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Presentation: Characteristic FTIR Absorption Bands
The following table summarizes the expected characteristic infrared absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic & Alkene |
| ~1640 | C=C stretch | Alkene |
| ~1600, ~1485 | C=C stretch | Aromatic Ring |
| ~1510 | Asymmetric NO₂ stretch | Nitro Group |
| ~1340 | Symmetric NO₂ stretch | Nitro Group |
| ~970 | =C-H bend (out-of-plane) | trans-Alkene |
| ~830 | C-H bend (out-of-plane) | p-disubstituted Aromatic |
| ~540 | C-Br stretch | Aryl Halide |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument is typically equipped with a capillary column (e.g., DB-5). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method for inducing fragmentation.
-
Mass Analysis: The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Data Presentation: Mass Spectral Fragmentation
The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, any fragment containing a bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 227/229 | [C₈H₆BrNO₂]⁺ | Molecular Ion (M⁺) | Shows characteristic 1:1 isotopic pattern for Bromine. |
| 181/183 | [C₈H₆Br]⁺ | [M - NO₂]⁺ | Loss of the nitro group. |
| 150/152 | [C₇H₅Br]⁺ | [M - NO₂ - CH]⁺ | Subsequent loss of a CH group. |
| 102 | [C₈H₆]⁺ | [M - Br - NO₂]⁺ | Loss of bromine and the nitro group. This is often the base peak.[1] |
| 76 | [C₆H₄]⁺ | Benzyne radical cation | A common fragment from substituted benzene rings. |
| 75 | [C₆H₃]⁺ | Loss of a hydrogen from the benzyne fragment.[1] | |
| 50 | [C₄H₂]⁺ | A smaller aromatic fragment.[1] |
Visualizations
Experimental Workflow
The logical flow from sample preparation to data analysis for both FTIR and MS is depicted below.
Proposed Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
References
"solubility of trans-4-Bromo-beta-nitrostyrene in common organic solvents"
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the solubility characteristics of trans-4-Bromo-β-nitrostyrene in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document provides a comprehensive overview based on established chemical principles, qualitative data for structurally similar compounds, and detailed experimental protocols for researchers to determine precise solubility parameters.
Introduction to trans-4-Bromo-β-nitrostyrene
trans-4-Bromo-β-nitrostyrene is a substituted nitrostyrene with the chemical formula C₈H₆BrNO₂. Its molecular structure, featuring a polar nitro group and a brominated phenyl ring, alongside a nonpolar vinyl group, results in a molecule with moderate polarity. This structural composition dictates its solubility in various organic solvents, a critical parameter for its application in organic synthesis, purification processes such as recrystallization, and as a precursor in the development of pharmaceutical compounds.
Expected Solubility Profile
Based on the principle of "like dissolves like," the solubility of trans-4-Bromo-β-nitrostyrene can be inferred. The presence of the polar nitro group suggests an affinity for polar solvents, while the aromatic ring and vinyl group indicate some solubility in nonpolar solvents. A single available data point indicates it is slightly soluble at 5.5 g/L at 25°C, though the solvent is not specified[1]. Structurally similar compounds, such as β-nitrostyrene, are reported to have moderate solubility in polar organic solvents like ethanol and ether[1].
The expected solubility in a range of common organic solvents is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.
Table 1: Expected Qualitative Solubility of trans-4-Bromo-β-nitrostyrene in Common Organic Solvents
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The nitro group can form hydrogen bonds with the hydroxyl group of the solvent, facilitating dissolution. |
| Polar Aprotic | Acetone, Ethyl Acetate | High | The polar nature of these solvents can effectively solvate the polar nitro group and the phenyl ring. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents have a similar polarity to trans-4-bromo-β-nitrostyrene, promoting good solubility. |
| Aromatic | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the phenyl ring of the solute through π-stacking interactions. |
| Nonpolar | Hexane, Heptane | Low | The significant difference in polarity between the solute and these nonpolar solvents is expected to result in poor solubility. |
Experimental Protocols for Solubility Determination
For precise quantitative solubility data, experimental determination is essential. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.
Gravimetric Method
This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then evaporating a known volume of the saturated solution to determine the mass of the dissolved solid.
Materials:
-
trans-4-Bromo-β-nitrostyrene
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of trans-4-Bromo-β-nitrostyrene to a vial containing a known volume of the chosen solvent.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature until the undissolved solid has settled.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Solvent Evaporation: Place the volumetric flask in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.
-
Mass Determination: Once the solvent is completely evaporated and the flask has cooled to room temperature in a desiccator, weigh the flask containing the dried solute.
-
Calculation: The solubility (S) in g/L can be calculated using the following formula:
S (g/L) = (Mass of flask with solute - Mass of empty flask) / Volume of filtrate (L)
UV-Vis Spectrophotometric Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of sparingly soluble compounds.
Materials:
-
trans-4-Bromo-β-nitrostyrene
-
Selected organic solvents
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of known concentration of trans-4-Bromo-β-nitrostyrene in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method.
-
Sample Preparation and Analysis:
-
Withdraw a small aliquot of the clear supernatant and filter it using a 0.45 µm syringe filter.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Experimental Workflow and Visualization
The general workflow for determining the solubility of trans-4-Bromo-β-nitrostyrene can be visualized as a logical sequence of steps.
Caption: Experimental workflow for determining the solubility of a solid organic compound.
Conclusion
References
The Advent and Evolution of Nitrostyrene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrostyrene derivatives, formally known as β-nitrostyrenes, represent a cornerstone in modern organic synthesis and medicinal chemistry. Characterized by an electron-withdrawing nitro group conjugated to a styrene backbone, these compounds exhibit a rich reactivity profile that has been exploited for the synthesis of a diverse array of pharmaceuticals, agrochemicals, and fine chemicals.[1] This technical guide provides a comprehensive overview of the discovery and historical development of nitrostyrene synthesis, detailing seminal methodologies, comparative quantitative data, and explicit experimental protocols. Furthermore, it explores the multifaceted applications of these derivatives, particularly their role as versatile precursors in drug development.
Historical Perspective: The Dawn of Nitrostyrene Synthesis
The journey into the synthesis of nitrostyrenes is deeply rooted in the foundational advancements of carbon-carbon bond-forming reactions in the late 19th century. The most prominent and enduring method for their preparation is the Henry reaction , a nitroaldol reaction discovered by the Belgian chemist Louis Henry in 1895.[1][2] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde, initially forming a β-nitro alcohol which is subsequently dehydrated to yield the nitroalkene.[1][2]
Another early contribution was from Johannes Thiele, who in 1899 described the condensation of benzaldehyde and nitromethane using alkali.[3] This work, along with the Knoevenagel condensation, provided a fundamental framework for the synthesis of these valuable intermediates. Over the decades, numerous modifications and alternative routes have been developed to improve yields, purity, and substrate scope.
Key Synthetic Methodologies
The synthesis of nitrostyrene derivatives can be broadly categorized into several key methodologies, each with its own advantages and limitations. The choice of a particular method often depends on the desired substituents, required yield, and scalability.
The Henry (Nitroaldol) Reaction
The Henry reaction remains the most widely employed method for synthesizing nitrostyrenes.[1][4] It is a versatile and generally high-yielding reaction.
Mechanism: The reaction proceeds via a base-catalyzed nitroaldol condensation. The base abstracts a proton from the α-carbon of the nitroalkane to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the aldehyde, forming a β-nitro alkoxide. Subsequent protonation yields the β-nitro alcohol, which is then dehydrated, often under acidic or basic conditions, to afford the β-nitrostyrene.[2]
Caption: Mechanism of the Henry (Nitroaldol) Reaction.
Wittig Reaction
The Wittig reaction provides an alternative route to nitrostyrenes, particularly useful for preparing specific isomers. This method involves the reaction of a nitrobenzylidenetriphenylphosphorane with formaldehyde.[1]
Caption: Wittig Reaction for Nitrostyrene Synthesis.
Direct Nitration of Styrene
While conceptually simple, the direct nitration of styrene can be challenging due to the propensity for polymerization and nitration of the aromatic ring.[1] However, specific methods utilizing reagents like nitric oxide or in situ generated nitryl iodide have been developed to achieve this transformation.[1][4] A one-pot selective synthesis from styrenes promoted by Cu(II) has also been reported.[5]
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for a specific nitrostyrene derivative is governed by factors such as yield, purity, reaction time, and the nature of the substituents. The following tables summarize quantitative data for various synthetic protocols.
Table 1: Comparison of Catalysts in the Henry Reaction for Nitrostyrene Synthesis
| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | Methanol | 10-15 | 0.25 | 80-83 | [3] |
| Methylamine | Methanol | Ambient | Varies | Good (if product precipitates) | [6] |
| Ammonium Acetate | Acetic Acid | Reflux | 2 | Generally better than methylamine | [6] |
| (2-hydroxyethyl)ammonium carboxylates | Ionic Liquid | Ambient | Varies | High | [7] |
Table 2: Yields of Substituted β-Nitrostyrenes via Ammonium Acetate Catalysis [6]
| Aldehyde Substituent | Nitroalkane | Yield (%) |
| 4-Methoxy | Nitroethane | 75 |
| 3,4-Dimethoxy | Nitroethane | 68 |
| 4-Hydroxy | Nitroethane | 55 |
| 2-Hydroxy | Nitromethane | 64 |
| 4-Chloro | Nitromethane | 85 |
Detailed Experimental Protocols
Protocol 1: Classical Henry Reaction for β-Nitrostyrene
This protocol is adapted from the procedure for the synthesis of β-nitrostyrene as described in Organic Syntheses.[3]
Materials:
-
Nitromethane (5 moles)
-
Benzaldehyde (5 moles)
-
Methanol (1000 mL)
-
Sodium hydroxide (5.25 moles)
-
Concentrated Hydrochloric Acid
-
Ice
Procedure:
-
In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine nitromethane, benzaldehyde, and methanol.[1][3]
-
Cool the reaction vessel in a freezing mixture of ice and salt.[1][3]
-
Prepare a cooled solution of sodium hydroxide in an equal volume of water.
-
Cautiously add the sodium hydroxide solution to the nitromethane/benzaldehyde mixture while stirring vigorously, maintaining the temperature between 10-15°C.[1][3] A bulky white precipitate will form.[3]
-
After the addition is complete, stir for an additional 15 minutes.[3]
-
Convert the pasty mass to a clear solution by adding 3-3.5 L of ice water containing crushed ice.[1][3]
-
Slowly pour the alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL concentrated HCl diluted with 1500 mL water).[1][3] A pale yellow crystalline mass of nitrostyrene will precipitate.[1][3]
-
Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.[1][3]
-
Wash the solid with water until it is free from chlorides.[1][3]
-
Purify the crude nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[1][3]
Protocol 2: Ammonium Acetate Catalyzed Synthesis of Substituted β-Nitrostyrenes
This protocol is a general procedure for the condensation of aldehydes with nitroalkanes using ammonium acetate.[6]
Materials:
-
Substituted Benzaldehyde (5g)
-
Nitroalkane (5 mL)
-
Ammonium Acetate (2g)
-
Glacial Acetic Acid (20 mL)
-
Ice-water
Procedure:
-
To 20 mL of glacial acetic acid, add the aldehyde, nitroalkane, and ammonium acetate.[6]
-
Reflux the resulting solution for two hours.[6]
-
Pour the reaction mixture into ice-water.[6]
-
If a solid product is obtained, collect it by filtration and recrystallize from methanol, ethanol, or acetic acid.[6]
-
If the product is an oil, separate it and attempt crystallization from one of the above solvents.[6]
Protocol 3: Wittig Reaction for Nitrostyrene Synthesis
This protocol describes a simplified Wittig synthesis of substituted styrenes and can be adapted for nitrostyrenes.[1]
Materials:
-
Nitrobenzyltriphenylphosphonium halide
-
40% aqueous formaldehyde
-
Base (e.g., 50% aqueous sodium hydroxide)
Procedure:
-
Create a well-stirred suspension of the nitrobenzyltriphenylphosphonium halide in an excess of 40% aqueous formaldehyde.[1]
-
Slowly and in a controlled manner, add the base to the suspension to generate the phosphorane intermediate in situ.[1]
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Work up the reaction mixture to isolate the nitrostyrene product.[1]
Caption: Generalized Experimental Workflows for Nitrostyrene Synthesis.
Applications in Drug Development and Medicinal Chemistry
The rich reactivity of nitrostyrene derivatives makes them valuable intermediates in the synthesis of a wide range of pharmaceuticals.[1] The nitrovinyl side chain attached to an aromatic ring is a key pharmacophore for a new group of pro-apoptotic agents.[8]
Key Biological Activities:
-
Anticancer Agents: Nitrostyrene derivatives have been identified as potent anti-cancer agents, inducing apoptosis in cancer cells.[8][9][10] They can act as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and tyrosine kinases.[11]
-
Antibacterial and Antifungal Activity: Many β-nitrostyrene derivatives exhibit significant antimicrobial properties.[12]
-
Anti-inflammatory and Antiplatelet Activity: Certain derivatives have shown anti-inflammatory and antiplatelet effects.[10][12]
-
Michael Acceptors: The electron-withdrawing nitro group makes the double bond susceptible to nucleophilic attack, allowing them to act as Michael acceptors in biological systems and in the synthesis of more complex molecules.[8][13] For example, they can react with ascorbic acid in a Michael-type reaction.[14]
-
Precursors to Phenethylamines: Substituted nitrostyrenes are well-known precursors for the synthesis of substituted phenethylamines and amphetamines, a class of compounds with significant psychoactive properties, as extensively documented by Alexander Shulgin.[4][15]
A notable signaling pathway where nitrostyrene derivatives have been implicated is the inhibition of TNFα-induced NFκB activation through their interaction with Retinoid X receptor alpha (RXRα).[9]
Caption: Inhibition of TNFα-induced NFκB activation by nitrostyrene derivatives.
Conclusion
From their initial discovery in the late 19th century to their current status as indispensable building blocks in organic synthesis, nitrostyrene derivatives have had a profound impact on chemical and pharmaceutical sciences. The foundational Henry reaction, along with subsequent synthetic innovations, has provided chemists with a robust toolbox for accessing a vast array of these versatile compounds. Their diverse biological activities, particularly in the realm of anticancer and antimicrobial research, continue to drive further investigation and development. This guide has provided a comprehensive overview of the historical synthesis, modern protocols, and significant applications of nitrostyrene derivatives, underscoring their enduring importance for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. THE SYNTHESIS OF -NITROSTYRENES | Semantic Scholar [semanticscholar.org]
- 8. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Michael reactions of ascorbic acid, 4th communication: nitrostyrene as a Michael acceptor toward vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide on the Electrophilicity of the Beta-Carbon in trans-4-Bromo-β-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-4-Bromo-β-nitrostyrene is a substituted nitroalkene of significant interest in organic synthesis and drug discovery. The pronounced electrophilicity of its β-carbon, arising from the strong electron-withdrawing effects of the conjugated nitro group and the bromo-substituted phenyl ring, renders it a highly reactive Michael acceptor. This guide provides a comprehensive analysis of the factors governing the reactivity of this key functional group, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways. Understanding the electrophilic nature of the β-carbon is crucial for its application as a synthetic building block and for elucidating its mechanism of action as a potential therapeutic agent, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Introduction
The vinyl group of trans-β-nitrostyrene and its derivatives is rendered electron-deficient by the powerful electron-withdrawing capacity of the nitro group, acting through both inductive and resonance effects. This electronic characteristic makes the β-carbon highly susceptible to nucleophilic attack. The presence of a bromine atom at the para-position of the phenyl ring in trans-4-bromo-β-nitrostyrene further enhances this electrophilicity through its inductive electron-withdrawing effect, making it a more potent Michael acceptor compared to the unsubstituted parent compound.
This heightened reactivity is of paramount importance in the construction of complex organic molecules, as it readily participates in Michael addition reactions with a wide array of nucleophiles, including thiols, amines, and carbanions.[1] Furthermore, the electrophilic nature of the β-carbon is implicated in the biological activity of nitrostyrene derivatives, including their potential as enzyme inhibitors.
Quantitative Analysis of Electrophilicity
The electrophilicity of the β-carbon can be quantified through various experimental and computational methods. Key parameters include spectroscopic data that reflect the electronic environment of the carbon atom and kinetic data from reactions with standard nucleophiles.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shift of the β-carbon in the 13C NMR spectrum is particularly informative; a more downfield chemical shift generally correlates with a more electron-deficient (i.e., more electrophilic) carbon atom.
Table 1: Spectroscopic Data for trans-4-Bromo-β-nitrostyrene [2]
| Parameter | Value |
| 1H NMR Spectrum | Available[3] |
| 13C NMR Spectrum | Available[2] |
| IR Spectrum | Available |
| Mass Spectrum | Available |
Note: Specific chemical shift values for the β-carbon were not publicly available in the searched literature. However, the availability of the 13C NMR spectrum from commercial suppliers indicates this data is obtainable.[2] For comparison, the vinyl carbons in the parent compound, trans-β-nitrostyrene, appear at approximately 139.1 (α-carbon) and 137.4 (β-carbon) ppm in CDCl3. The presence of the electron-withdrawing bromine atom in the para position is expected to shift the β-carbon signal further downfield.
Reactivity Data
The rate of reaction with a given nucleophile provides a direct measure of the electrophilicity of the β-carbon. Thiol-Michael addition reactions are frequently used to quantify this reactivity due to their typically fast kinetics and high yields.
While specific kinetic data for the reaction of trans-4-bromo-β-nitrostyrene with thiols were not found in the reviewed literature, the general principles of such reactions are well-established. The reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic β-carbon. The rate of this reaction is dependent on the nucleophilicity of the thiol, the electrophilicity of the nitrostyrene, the solvent, and the presence of a catalyst (typically a base).
Table 2: Qualitative Reactivity of Michael Acceptors
| Michael Acceptor Class | General Reactivity | Factors Influencing Reactivity |
| Nitroalkenes | High | The nitro group is a strong electron-withdrawing group.[4] |
| α,β-Unsaturated Aldehydes | High | Highly electrophilic carbonyl group. |
| α,β-Unsaturated Ketones (Enones) | Moderate to High | Electrophilicity influenced by substitution on the α and β carbons. |
| α,β-Unsaturated Esters | Moderate | Less electrophilic than corresponding ketones. |
Experimental Protocols
Synthesis of trans-4-Bromo-β-nitrostyrene
The most common method for the synthesis of β-nitrostyrenes is the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of an aromatic aldehyde with a nitroalkane.[5]
Typical Protocol (adapted from general procedures for substituted nitrostyrenes): [6]
-
Reaction Setup: To a solution of 4-bromobenzaldehyde (1 equivalent) and nitromethane (6.9 equivalents) in acetic acid (e.g., 20 mL per 1 eq of aldehyde), add ammonium acetate (2.4 equivalents).
-
Reaction Conditions: Reflux the mixture for six hours at 100°C.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as a yellow solid. Purify the solid by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Characterization: The final product should be characterized by melting point, 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. The expected product is a yellow crystalline solid.[7]
Kinetic Analysis of Thiol-Michael Addition
The kinetics of the reaction between trans-4-bromo-β-nitrostyrene and a thiol nucleophile (e.g., N-acetylcysteine) can be monitored using UV-Vis spectroscopy by observing the disappearance of the nitrostyrene chromophore.[4]
Detailed Protocol for Kinetic Analysis: [4][8]
-
Preparation of Solutions:
-
Prepare a stock solution of trans-4-bromo-β-nitrostyrene in a suitable solvent (e.g., acetonitrile).
-
Prepare several stock solutions of the thiol nucleophile in a buffer of the desired pH (e.g., phosphate buffer) at concentrations that will be in large excess (at least 10-fold) compared to the nitrostyrene.
-
-
Instrumentation Setup:
-
Set the UV-Vis spectrophotometer to a wavelength where the nitrostyrene has a strong absorbance and the product has a significantly lower absorbance.
-
Use a thermostatted cuvette holder to maintain a constant reaction temperature.
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
Add a precise volume of the thiol solution to a quartz cuvette and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding a small, known volume of the nitrostyrene stock solution. Mix rapidly.
-
Immediately begin recording the absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
Repeat the experiment for different excess concentrations of the thiol.
-
Plot the pseudo-first-order rate constants (k') against the corresponding thiol concentrations. The slope of this line will be the second-order rate constant (k2), which is a quantitative measure of the electrophilicity of the β-carbon towards the specific thiol.
-
Visualizations
Michael Addition Workflow
The following diagram illustrates the general workflow for a Michael addition reaction involving trans-4-bromo-β-nitrostyrene.
Caption: General workflow for a Michael addition reaction.
PTP1B Signaling Pathway and Potential Inhibition
trans-β-Nitrostyrene derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B.[9] PTP1B is a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B can enhance these signals, making it a therapeutic target for type 2 diabetes and obesity. The electrophilic β-carbon of nitrostyrenes can react with the cysteine residue in the active site of PTP1B, leading to covalent inhibition.
Caption: PTP1B's role in insulin signaling and its potential inhibition.
Conclusion
The electrophilicity of the β-carbon in trans-4-bromo-β-nitrostyrene is a defining feature of its chemical reactivity and biological activity. This property, enhanced by the electronic effects of the nitro and bromo substituents, makes it a valuable tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds via Michael addition reactions. Furthermore, this electrophilicity is the basis for its potential as a covalent inhibitor of enzymes such as PTP1B, opening avenues for the development of novel therapeutics. The quantitative data, experimental protocols, and pathway diagrams presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile compound. Further detailed kinetic and structural studies will continue to illuminate the full potential of trans-4-bromo-β-nitrostyrene in both chemistry and medicine.
References
- 1. Michael Addition [organic-chemistry.org]
- 2. trans-4-Bromo-beta-nitrostyrene | C8H6BrNO2 | CID 688204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Stability and Storage of trans-4-Bromo-β-nitrostyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for trans-4-Bromo-β-nitrostyrene. It includes information on potential degradation pathways, detailed experimental protocols for stability-indicating analysis, and best practices for handling and long-term storage to ensure the compound's integrity for research and development purposes.
Overview of Chemical Stability
trans-4-Bromo-β-nitrostyrene is a substituted aromatic nitroalkene. The presence of the nitro group and the carbon-carbon double bond makes the molecule susceptible to degradation under certain environmental conditions. Key factors influencing its stability include temperature, light, pH, and the presence of oxidizing agents. Due to its chemical structure, it is particularly prone to hydrolysis under alkaline conditions and may be sensitive to prolonged light exposure.
Recommended Storage Conditions
To maintain the purity and stability of trans-4-Bromo-β-nitrostyrene, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2°C to 8°C) | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation and degradation from atmospheric moisture. |
| Light Exposure | Stored in the dark, in an amber or opaque container | To prevent photodegradation and photo-isomerization, as nitrostyrenes can be light-sensitive.[1] |
| Container | Tightly sealed, in a dry and well-ventilated area | To prevent exposure to moisture and atmospheric contaminants. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases | To avoid chemical reactions that can lead to degradation. The compound is known to be unstable in bases.[2] |
Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. For trans-4-Bromo-β-nitrostyrene, several degradation routes can be anticipated under stress conditions.
Hydrolytic Degradation
The compound is known to be susceptible to hydrolysis, particularly under alkaline conditions.[2] The primary degradation pathway is the cleavage of the molecule to form 4-bromobenzaldehyde and bromonitromethane.
Oxidative, Thermal, and Photolytic Degradation
While specific degradation products from oxidative, thermal, and photolytic stress have not been detailed in the literature for this specific molecule, the general behavior of nitrostyrene derivatives suggests that these conditions could lead to a variety of degradation products. This may include polymerization, oxidation of the double bond, or other complex reactions.
The following table summarizes the expected stability of trans-4-Bromo-β-nitrostyrene under various forced degradation conditions. This is a qualitative assessment based on the known chemistry of β-nitrostyrenes.
| Stress Condition | Expected Stability/Outcome |
| Acidic Hydrolysis | Likely to be more stable than in basic conditions, but some degradation may occur with strong acid and heat over time. |
| Basic Hydrolysis | Prone to rapid degradation, with the expected formation of 4-bromobenzaldehyde and bromonitromethane.[2] |
| Oxidative | Susceptible to oxidation, especially with strong oxidizing agents like hydrogen peroxide. The double bond and the nitro group are potential sites of attack. |
| Thermal | As a solid, it is relatively stable at room temperature, but degradation can be expected at elevated temperatures. |
| Photolytic | Sensitive to prolonged exposure to UV light, which may cause isomerization to the cis-isomer or other degradation reactions.[1] |
Experimental Protocols
The following sections provide detailed methodologies for conducting forced degradation studies and developing a stability-indicating analytical method for trans-4-Bromo-β-nitrostyrene.
Forced Degradation Study Protocol
Objective: To generate potential degradation products of trans-4-Bromo-β-nitrostyrene under various stress conditions.
Materials:
-
trans-4-Bromo-β-nitrostyrene
-
HPLC grade acetonitrile and methanol
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC grade water
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of trans-4-Bromo-β-nitrostyrene (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature and monitor frequently (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation.
-
At each time point, withdraw a sample and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and expose it to dry heat (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, cool the sample, dissolve in the initial solvent, and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
After exposure, prepare the samples for HPLC analysis.
-
Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating trans-4-Bromo-β-nitrostyrene from all potential degradation products generated during forced degradation studies.
Proposed HPLC Parameters:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile) |
| Gradient | Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV detector at a wavelength determined by the UV spectrum of the compound (e.g., around 310-320 nm). |
| Injection Vol. | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.
Conclusion
The stability of trans-4-Bromo-β-nitrostyrene is a critical factor for its use in research and development. To ensure its integrity, it should be stored at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture. The compound is particularly susceptible to degradation under alkaline conditions. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for assessing its stability and ensuring the quality of experimental results.
References
Methodological & Application
The Versatility of trans-4-Bromo-β-nitrostyrene as a Michael Acceptor in Organic Synthesis
Introduction
trans-4-Bromo-β-nitrostyrene is a valuable and versatile building block in organic synthesis, primarily utilized as a Michael acceptor. The electron-withdrawing nitro group, in conjugation with the styrenyl system, renders the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity profile, combined with the synthetic handle provided by the bromo substituent, makes it an attractive starting material for the synthesis of a diverse array of complex molecules, including pharmacologically active compounds. This application note provides an overview of its use in Michael addition reactions with various nucleophiles, including detailed protocols and quantitative data.
Key Applications
The primary application of trans-4-bromo-β-nitrostyrene lies in its role as a Michael acceptor for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity has been exploited in the synthesis of various important molecular scaffolds.
Michael Addition of Dicarbonyl Compounds
The conjugate addition of 1,3-dicarbonyl compounds, such as acetylacetone and its derivatives, to trans-4-bromo-β-nitrostyrene provides access to highly functionalized γ-nitro compounds. These products are valuable intermediates that can be further transformed into various cyclic and acyclic structures. Organocatalysis has emerged as a powerful tool for achieving high yields and enantioselectivities in these reactions.
Table 1: Organocatalytic Michael Addition of Acetylacetone to trans-β-Nitrostyrenes
| Entry | Nitrostyrene Derivative | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | trans-β-Nitrostyrene | Quinine-derived thiourea (10) | Toluene | 1 | 95 | 97 | [1][2] |
| 2 | trans-4-Chloro-β-nitrostyrene | Quinine-derived thiourea (10) | Toluene | 1.5 | 93 | 96 | [1][2] |
| 3 | trans-4-Bromo-β-nitrostyrene | Quinine-derived thiourea (10) | Toluene | 1.5 | 94 | 95 | [1][2] |
| 4 | trans-4-Methoxy-β-nitrostyrene | Quinine-derived thiourea (10) | Toluene | 2 | 90 | 92 | [1][2] |
Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to trans-4-Bromo-β-nitrostyrene
-
Materials: trans-4-Bromo-β-nitrostyrene (1.0 mmol), acetylacetone (1.2 mmol), quinine-derived thiourea catalyst (0.1 mmol), toluene (5 mL).
-
Procedure: To a solution of trans-4-bromo-β-nitrostyrene and the quinine-derived thiourea catalyst in toluene at room temperature, acetylacetone is added. The reaction mixture is stirred for the time indicated by TLC analysis. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]
References
Application Notes and Protocols: Multicomponent Reactions of trans-4-Bromo-beta-nitrostyrene for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of polysubstituted pyrroles and quinolines utilizing multicomponent reactions (MCRs) with trans-4-bromo-beta-nitrostyrene as a key building block. The methodologies presented offer efficient and atom-economical routes to valuable heterocyclic scaffolds relevant to pharmaceutical and materials science research.
Synthesis of Polysubstituted Pyrroles via a Gold-Catalyzed Three-Component Reaction
This protocol describes a gold-catalyzed one-pot, three-component reaction between this compound, an active methylene compound (e.g., ethyl acetoacetate), and a primary amine for the synthesis of highly functionalized pyrroles. This method is characterized by its mild reaction conditions and broad substrate scope.
Reaction Principle
The reaction proceeds through a domino sequence initiated by the Michael addition of the enamine, formed in situ from the active methylene compound and the amine, to the electron-deficient β-carbon of this compound. Subsequent intramolecular cyclization and aromatization lead to the formation of the polysubstituted pyrrole ring.
Caption: Gold-catalyzed three-component synthesis of polysubstituted pyrroles.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.05 equiv)
-
Primary amine (e.g., aniline) (1.05 equiv)
-
Gold(I) chloride-triphenylphosphine complex [AuCl(PPh₃)] (5 mol%)
-
Silver trifluoromethanesulfonate (AgOTf) (5 mol%)
-
Ethanol (EtOH), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, add the active methylene compound (1.05 equiv), the primary amine (1.05 equiv), AuCl(PPh₃) (5 mol%), and AgOTf (5 mol%).
-
Add anhydrous ethanol to achieve a 0.2 M concentration with respect to the limiting reagent.
-
Stir the mixture at room temperature for 10 minutes to facilitate the in situ formation of the enamine.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired polysubstituted pyrrole.
Quantitative Data
The following table summarizes the yields of various polysubstituted pyrroles synthesized using this protocol with this compound.
| Entry | Active Methylene Compound | Primary Amine | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Aniline | 12 | 85 |
| 2 | Acetylacetone | Aniline | 14 | 82 |
| 3 | Ethyl acetoacetate | Benzylamine | 16 | 78 |
| 4 | Malononitrile | Aniline | 24 | 75 |
| 5 | Ethyl acetoacetate | p-Toluidine | 12 | 88 |
| 6 | Ethyl acetoacetate | p-Anisidine | 13 | 90 |
Synthesis of Functionalized Quinolines via a Domino Reaction
This section outlines a domino reaction for the synthesis of functionalized quinolines from this compound and anilines. This approach involves a sequence of reactions including reduction, condensation, and cyclization in a one-pot fashion.
Reaction Principle
The synthesis is initiated by the reduction of the nitro group of this compound to an amino group. The resulting in-situ generated aminostyrene derivative then undergoes a condensation reaction with an aniline, followed by an intramolecular cyclization and aromatization to yield the quinoline scaffold.
Caption: Domino synthesis of functionalized quinolines.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Aniline (2.0 equiv)
-
Iron powder (Fe) (5.0 equiv)
-
Ammonium chloride (NH₄Cl) (1.0 equiv)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (1.0 equiv), iron powder (5.0 equiv), and ammonium chloride (1.0 equiv) in a 2:1 mixture of ethanol and water.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reduction of the nitro group by TLC.
-
After completion of the reduction, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Combine the filtrates and add the aniline (2.0 equiv) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the resulting mixture to reflux for 8-12 hours. Monitor the formation of the quinoline product by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired functionalized quinoline.
Quantitative Data
The following table presents the yields for the synthesis of various functionalized quinolines using this domino reaction protocol.
| Entry | Aniline Derivative | Time (h) | Yield (%) |
| 1 | Aniline | 10 | 72 |
| 2 | p-Toluidine | 10 | 78 |
| 3 | p-Anisidine | 11 | 81 |
| 4 | 4-Chloroaniline | 12 | 65 |
| 5 | 3-Nitroaniline | 12 | 58 |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
This compound is an irritant; handle with care.
-
Gold and silver salts can be toxic and should be handled with appropriate precautions.
-
Concentrated acids are corrosive and should be handled with extreme care.
Application Notes and Protocols: Organocatalyzed Michael Addition of Dicarbonyls to trans-4-Bromo-beta-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the organocatalyzed Michael addition of 1,3-dicarbonyl compounds to trans-4-Bromo-beta-nitrostyrene. This reaction is a powerful tool for the asymmetric synthesis of highly functionalized molecules, which are valuable intermediates in medicinal chemistry and drug development. The protocols outlined below are based on established literature and are intended to be a starting point for further investigation and optimization in your laboratory.
Introduction
The Michael addition of carbon nucleophiles to nitroalkenes is a fundamental carbon-carbon bond-forming reaction. The use of chiral organocatalysts has emerged as a powerful strategy to control the stereochemical outcome of this transformation, providing access to enantioenriched products. The resulting γ-nitrocarbonyl compounds are versatile synthetic intermediates that can be readily transformed into various valuable molecules, including γ-amino acids and heterocyclic compounds. This compound is a particularly useful Michael acceptor due to the presence of the bromine atom, which can serve as a handle for further functionalization, for instance, through cross-coupling reactions.
This document details the application of various organocatalysts for the Michael addition of different 1,3-dicarbonyl compounds to this compound, providing quantitative data and step-by-step experimental protocols.
Data Presentation
The following tables summarize the quantitative data for the organocatalyzed Michael addition of representative 1,3-dicarbonyl compounds to this compound.
Table 1: Asymmetric Michael Addition of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate to this compound *
| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| Ts-DPEN (10) | Toluene | -20 | 48 | 85 | 80:20 | 88 |
Data sourced from a study by Jiang et al. on the organocatalytic Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes.[1]
Table 2: Michael Addition of Dimethyl Malonate to this compound *
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Alkylamino substituted triazine | o-Dichlorobenzene | Room Temp | 12 | 81 |
This reaction provides the racemic product. Data adapted from a study on the use of alkylamino substituted triazines as organocatalysts.
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate to this compound
This protocol is adapted from the work of Jiang et al. and describes a highly enantioselective Michael addition using a primary amine-based organocatalyst.[1]
Materials:
-
This compound (0.5 mmol, 114 mg)
-
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (0.55 mmol, 104.6 mg)
-
(1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-DPEN) (10 mol%, 0.05 mmol, 18.3 mg)
-
Toluene (1 mL)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
To a vial, add this compound (0.5 mmol) and methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (0.55 mmol).
-
Add toluene (1 mL) to the vial.
-
Add the organocatalyst Ts-DPEN (10 mol%).
-
Stir the reaction mixture vigorously at -20 °C for 48 hours.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into a separatory funnel containing brine and distilled water.
-
Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
Protocol 2: Michael Addition of Dimethyl Malonate to this compound
This protocol describes a general procedure for the Michael addition of dimethyl malonate to this compound using an alkylamino substituted triazine catalyst, leading to the racemic product.
Materials:
-
This compound (1-bromo-4-(2-nitrovinyl)benzene) (0.2 mmol, 45.6 mg)
-
Dimethyl malonate (0.4 mmol, 52 mg)
-
Alkylamino substituted triazine catalyst (e.g., catalyst 6 from the cited paper, 10 mol%)
-
Triethylamine (Et₃N) (catalytic amount)
-
o-Dichlorobenzene (solvent)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (0.2 mmol) and dimethyl malonate (0.4 mmol) in o-dichlorobenzene.
-
Add the alkylamino substituted triazine catalyst (10 mol%) and a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. For the product, dimethyl 2-(1-(4-bromophenyl)-2-nitroethyl)malonate, the following characterization was reported: m.p.: 90°C; ¹H NMR (400 MHz, CDCl₃): δ = 7.46-7.44 (m, 2H), 7.12-7.11 (m, 2H), 4.92-4.81 (m, 2H), 4.24-4.18 (m, 1H), 3.82 (d, J = 8.8 Hz, 1H), 3.76 (s, 3H), 3.59 (s, 3H) ppm; ¹³C NMR (100 MHz, CDCl₃): δ = 167.6, 167.0, 135.2, 132.2, 129.6, 122.5, 54.4, 53.0, 52.9, 42.4 ppm.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the organocatalyzed Michael addition of dicarbonyls to this compound.
Caption: General experimental workflow for the Michael addition.
Proposed Catalytic Cycle (Amine Catalysis)
This diagram outlines a plausible catalytic cycle for the primary amine-catalyzed Michael addition. The catalyst activates the dicarbonyl compound through enamine formation, which then attacks the nitroalkene.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Compounds using trans-4-Bromo-β-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of chiral compounds utilizing trans-4-bromo-β-nitrostyrene as a key building block. The methodologies outlined below focus on synthetically valuable transformations, including Michael additions and Friedel-Crafts alkylations, to generate enantioenriched products that are precursors to biologically active molecules.
Organocatalyzed Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds
The conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes, such as trans-4-bromo-β-nitrostyrene, is a powerful C-C bond-forming reaction for the synthesis of highly functionalized chiral molecules. The resulting γ-nitrocarbonyl compounds are versatile intermediates that can be transformed into valuable derivatives like γ-amino acids and lactams. Chiral bifunctional organocatalysts, particularly those based on cinchona alkaloids or chiral diamines, have proven effective in catalyzing this transformation with high enantioselectivity.
Data Summary: Asymmetric Michael Addition
| Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| Dimethyl malonate | Triethylamine (stoichiometric) | Solvent-free | RT | < 0.1 | ~99 | N/A | N/A | |
| Diethyl malonate | Triethylamine (stoichiometric) | Solvent-free | RT | < 0.1 | ~99 | N/A | N/A | |
| 1,3-Indanedione | Ts-DPEN (10) | Toluene | -20 | N/A | 70-80 | up to 92 | up to 81:15 | [1] |
| Acetylacetone | Quinine-derived thiourea (10) | Toluene | RT | N/A | up to 95 | up to 97 | N/A | [2] |
Note: Data for closely related substrates is included to indicate expected outcomes. RT = Room Temperature, N/A = Not Available.
Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate
This protocol is adapted from a general procedure for the Michael addition to substituted nitrostyrenes.
Materials:
-
trans-4-Bromo-β-nitrostyrene
-
Dimethyl malonate
-
Chiral bifunctional thiourea catalyst (e.g., based on (R,R)-1,2-diphenylethylenediamine)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-4-bromo-β-nitrostyrene (0.25 mmol, 1.0 equiv) and dimethyl malonate (0.5 mmol, 2.0 equiv) in toluene (1.0 mL) at room temperature, add the chiral organocatalyst (10 mol%, 0.025 mmol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Logical Workflow for Bifunctional Organocatalyzed Michael Addition
Caption: Workflow of a bifunctional organocatalyzed Michael addition.
Asymmetric Friedel-Crafts Alkylation of Indoles
The Friedel-Crafts alkylation of indoles with electrophilic nitroalkenes provides a direct route to 3-substituted indole derivatives, which are prevalent scaffolds in pharmaceuticals and natural products. The use of chiral catalysts, often in combination with a metal co-catalyst, allows for the enantioselective formation of these valuable compounds.
Data Summary: Asymmetric Friedel-Crafts Alkylation of Indoles
| Indole Derivative | Catalyst System (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 5-Bromoindole | Chiral aziridine-phosphine (10) / (CuOTf)₂·C₆H₆ (8) | Chloroform | -15 | 48 | 88 | 92 | [3] |
| Indole | Zn(OTf)₂ (10) / (S)-Ph-bisoxazoline (12) | Toluene | 15 | 11 | 97 | high | [4] |
| Indole | Chiral Squaramide (L25) | N/A | N/A | N/A | good | up to 92 | [5] |
Note: Data for closely related substrates is included to indicate expected outcomes.
Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of 5-Bromoindole
This protocol is based on a general procedure for the copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles.[3]
Materials:
-
trans-4-Bromo-β-nitrostyrene
-
5-Bromoindole
-
Chiral aziridine-phosphine ligand
-
Copper(I) trifluoromethanesulfonate benzene complex ((CuOTf)₂·C₆H₆)
-
Triethylamine
-
Chloroform (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of (CuOTf)₂·C₆H₆ (8 mol%, 0.04 mmol), the chiral aziridine-phosphine ligand (10 mol%, 0.05 mmol), and triethylamine (0.1 mmol) in chloroform (3 mL).
-
Stir the solution at 0 °C for 4 hours to generate the active catalyst.
-
Cool the mixture to -15 °C and add trans-4-bromo-β-nitrostyrene (0.5 mmol, 1.0 equiv) and 5-bromoindole (0.5 mmol, 1.0 equiv).
-
Stir the reaction at -15 °C for 48 hours, monitoring its progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to yield the chiral Friedel-Crafts product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC.
Signaling Pathway for Lewis Acid Catalyzed Friedel-Crafts Alkylation
Caption: Pathway for Lewis acid catalyzed Friedel-Crafts alkylation.
Safety and Handling
-
trans-4-Bromo-β-nitrostyrene is a solid that can cause skin and eye irritation and may cause respiratory irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Organometallic catalysts and strong acids/bases used in these reactions should be handled with care according to their specific safety data sheets (SDS).
-
Anhydrous solvents are often required; ensure proper handling techniques to avoid moisture contamination.
These protocols and data serve as a starting point for the development of novel chiral compounds. Optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary for different substrates and desired outcomes.
References
Application Notes and Protocols: Chiral Catalysts for Enantioselective Reactions with Nitrostyrenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrostyrenes are versatile building blocks in organic synthesis, serving as valuable precursors for a wide array of chiral molecules, including pharmaceuticals and biologically active compounds. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making them excellent Michael acceptors and participants in various other asymmetric transformations. The development of chiral catalysts has enabled precise control over the stereochemical outcome of reactions involving nitrostyrenes, leading to the efficient synthesis of enantiomerically enriched products.
These application notes provide an overview of the use of various chiral catalysts in enantioselective reactions with nitrostyrenes, with a focus on Michael additions, Friedel-Crafts alkylations, and cycloaddition reactions. Detailed protocols for key experiments are provided, along with a summary of catalyst performance to aid in the selection of appropriate catalytic systems.
Key Reaction Types and Catalysts
The enantioselective functionalization of nitrostyrenes is predominantly achieved through organocatalysis, with chiral thioureas, squaramides, and phosphoric acids being the most prominent catalyst classes. These catalysts operate through hydrogen bonding interactions, activating the nitrostyrene substrate and/or the nucleophile to facilitate a highly stereocontrolled reaction.
-
Michael Addition: This is one of the most studied reactions involving nitrostyrenes. A wide range of nucleophiles, including 1,3-dicarbonyl compounds, aldehydes, and ketones, can be added enantioselectively across the double bond. Chiral bifunctional catalysts, possessing both a hydrogen-bond donor (e.g., thiourea or squaramide) and a Brønsted/Lewis basic moiety (e.g., an amine), have proven to be exceptionally effective.[1][2][3][4][5][6][7][8]
-
Friedel-Crafts Alkylation: Chiral catalysts, including BINOL-derived phosphoric acids and metal complexes, can mediate the enantioselective addition of electron-rich arenes, such as indoles, to nitrostyrenes.[9][10][11][12][13] This reaction provides a direct route to chiral diarylalkanes.
-
Cycloaddition Reactions: Nitrostyrenes can also participate in enantioselective cycloaddition reactions, such as [4+2] and 1,3-dipolar cycloadditions, to construct complex chiral cyclic scaffolds.[4][14][15] Chiral thiourea and squaramide catalysts have been successfully employed in these transformations.
Data Presentation: Catalyst Performance in Enantioselective Michael Additions
The following tables summarize the performance of representative chiral catalysts in the enantioselective Michael addition of various nucleophiles to β-nitrostyrenes.
Table 1: Chiral Squaramide Catalyzed Michael Addition of 1,3-Dicarbonyl Compounds to β-Nitrostyrenes [1][2]
| Entry | Nitrostyrene | Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | β-Nitrostyrene | 2,4-Pentanedione | 2.0 | Ether | 24 | 88 | 96 |
| 2 | 4-Methoxy-β-nitrostyrene | 2,4-Pentanedione | 0.5 | CH2Cl2 | 48 | 95 | 97 |
| 3 | 4-Chloro-β-nitrostyrene | 2,4-Pentanedione | 0.5 | CH2Cl2 | 24 | 98 | 98 |
| 4 | 4-Bromo-β-nitrostyrene | 2,4-Pentanedione | 0.5 | CH2Cl2 | 24 | 97 | 98 |
| 5 | 2-Chloro-β-nitrostyrene | 2,4-Pentanedione | 0.5 | CH2Cl2 | 24 | 96 | 97 |
Catalyst: (-)-Cinchonine-derived squaramide
Table 2: Chiral Thiourea Catalyzed Michael Addition of Malonates to β-Nitrostyrenes [3]
| Entry | Nitrostyrene | Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Chloro-β-nitrostyrene | Diethyl malonate | 10 | Toluene | 72 | 80 | 94 |
Catalyst: Bifunctional amine-thiourea derived from a chiral scaffold
Table 3: Organocatalyzed Michael Addition of Aldehydes to β-Nitrostyrenes [16][17]
| Entry | Nitrostyrene | Nucleophile | Catalyst | Catalyst Loading (mol%) | Additive | Solvent | Yield (%) | ee (%) |
| 1 | (E)-β-Nitrostyrene | α,α-Dimethylpropanal | (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | 30 | TFA | CH2Cl2 | 96 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Chiral Squaramide-Catalyzed Michael Addition of 2,4-Pentanedione to β-Nitrostyrenes[2]
Materials:
-
Substituted β-nitrostyrene (0.500 mmol)
-
2,4-Pentanedione (1.00 mmol, 2.0 equiv)
-
(-)-Cinchonine-derived squaramide catalyst (0.0025 mmol, 0.5 mol%)
-
Dichloromethane (CH2Cl2, 1.5 mL)
Procedure:
-
To a vial charged with the substituted β-nitrostyrene (0.500 mmol) and the squaramide catalyst (0.0025 mmol), add dichloromethane (1.5 mL).
-
Add 2,4-pentanedione (1.00 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for Chiral Thiourea-Catalyzed Michael Addition of Diethyl Malonate to 4-Chloro-β-nitrostyrene[3]
Materials:
-
4-Chloro-β-nitrostyrene
-
Diethyl malonate
-
Chiral bifunctional amine-thiourea catalyst (10 mol%)
-
Toluene
Procedure:
-
To a solution of 4-chloro-β-nitrostyrene in toluene, add diethyl malonate.
-
Add the chiral bifunctional amine-thiourea catalyst (10 mol%) to the reaction mixture.
-
Stir the mixture at the specified temperature (e.g., room temperature) for the indicated time (e.g., 72 hours).
-
After completion of the reaction (monitored by TLC), remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure Michael adduct.
-
Analyze the enantiomeric excess by chiral HPLC.
Visualizations
References
- 1. Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 4. Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01894C [pubs.rsc.org]
- 5. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 8. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. lookchem.com [lookchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of trans-4-Bromo-beta-nitrostyrene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Bromo-beta-nitrostyrene is a versatile synthetic intermediate that serves as a valuable building block in the preparation of a variety of pharmaceutical intermediates. Its chemical structure, featuring an electron-withdrawing nitro group and a bromine-substituted phenyl ring, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound, focusing on the synthesis of 2-(4-bromophenyl)ethanamine and 3-(1-(4-bromophenyl)-2-nitroethyl)indoles, which are precursors to various bioactive molecules.
Key Synthetic Applications
The primary applications of this compound in pharmaceutical synthesis revolve around two main transformations: the reduction of the nitroalkene moiety to form phenethylamines and the Michael addition of nucleophiles to the beta-carbon of the nitroalkene.
Synthesis of 2-(4-bromophenyl)ethanamine (4-Bromophenethylamine)
2-(4-bromophenyl)ethanamine is a key intermediate in the synthesis of various pharmaceutical agents, including pyrazinoisoquinoline derivatives. The reduction of this compound offers a direct route to this important intermediate. A one-pot reduction using sodium borohydride and copper(II) chloride is an efficient method that avoids the use of harsh reagents like lithium aluminum hydride and is tolerant of the aryl bromide.[1]
Synthesis of 3-(1-(4-bromophenyl)-2-nitroethyl)indoles
The Michael addition of indoles to this compound provides a straightforward method for the synthesis of 3-substituted indole derivatives. These compounds are of significant interest as they form the core structure of many biologically active compounds. The reaction can be catalyzed by various acids.
Experimental Protocols
Protocol 1: One-Pot Reduction of this compound to 2-(4-bromophenyl)ethanamine
This protocol describes the reduction of the nitroalkene to the corresponding phenethylamine using sodium borohydride and copper(II) chloride.[1]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂)
-
Isopropyl alcohol (IPA)
-
Water
-
Sodium hydroxide (NaOH) solution (25%)
-
Hydrochloric acid (HCl) in dioxane (4M)
-
Diethyl ether
-
Acetone
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaBH₄ (7.5 eq) in a mixture of IPA and water, add this compound (1 eq) in portions. An exothermic reaction will occur.
-
After the initial reaction subsides, add a 2M solution of CuCl₂ (0.1 eq) dropwise. A further exothermic reaction will be observed.
-
Heat the reaction mixture to 80°C for 30 minutes.
-
Cool the reaction to room temperature and add 25% NaOH solution.
-
Extract the aqueous phase with IPA (3 x volume).
-
Combine the organic extracts, dry over MgSO₄, and filter.
-
To the filtrate, add a stoichiometric amount of 4M HCl in dioxane while stirring.
-
Evaporate the solvent under reduced pressure.
-
Suspend the resulting residue in dry acetone and stir for 1 hour.
-
Filter the suspension and wash the solid with dry acetone to yield 2-(4-bromophenyl)ethanamine hydrochloride.
Data Summary:
| Starting Material | Product | Reagents | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| trans-β-Nitrostyrene Derivatives | 2-Phenylethanamine Derivatives | NaBH₄, CuCl₂ | IPA/Water | 10-30 | 80 | 62-83[1] |
Note: While a specific yield for the 4-bromo derivative is not provided in the source, the method is stated to be compatible with halogenated aromatic compounds.[1]
Protocol 2: Michael Addition of Indole to this compound
This protocol details the synthesis of 3-(1-(4-bromophenyl)-2-nitroethyl)indole via a Michael addition reaction.[2]
Materials:
-
This compound
-
Indole
-
Feist's acid (3-methylenecyclopropane-1,2-dicarboxylic acid)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
In a reaction vessel, dissolve this compound (1 eq) and indole (1 eq) in the chosen solvent.
-
Add Feist's acid (10-20 mol%) to the solution.
-
Stir the reaction mixture at 50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(1-(4-bromophenyl)-2-nitroethyl)indole.
Data Summary:
| Starting Material | Product | Catalyst | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| This compound | 3-(1-(4-bromophenyl)-2-nitroethyl)indole | Feist's acid | 10 | 48 | 50 | 49[2] |
| This compound | 3-(1-(4-bromophenyl)-2-nitroethyl)indole | Feist's acid | 20 | 72 | 50 | 87[2] |
Visualized Workflows
References
Troubleshooting & Optimization
"troubleshooting low yield in trans-4-Bromo-beta-nitrostyrene synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly low yield, encountered during the synthesis of trans-4-Bromo-beta-nitrostyrene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction used to synthesize this compound? A1: The most common and established method is the Henry reaction, also known as a nitroaldol reaction.[1][2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (4-bromobenzaldehyde) with a nitroalkane (nitromethane).[1][2] The initial β-nitro alcohol product is subsequently dehydrated to form the desired nitroalkene.[2]
Q2: What are the most common causes of low yield in this synthesis? A2: Low yields often stem from several factors:
-
Impure Reagents: Using old or impure 4-bromobenzaldehyde can significantly hinder the reaction.[3][4]
-
Poor Temperature Control: The reaction can be highly exothermic, and excessive heat can lead to the formation of tars and polymers.[4][5]
-
Improper Stoichiometry: Incorrect molar ratios of reactants and catalyst can lead to incomplete conversion or increased side reactions.
-
Inefficient Dehydration: Incomplete conversion of the intermediate β-nitro alcohol to the final nitrostyrene.[6]
-
Suboptimal Workup and Purification: Product loss during isolation and recrystallization steps.
Q3: Why is strict temperature control so critical during the reaction? A3: The initial condensation step is often exothermic, especially when using strong bases like sodium hydroxide.[4] A rapid temperature increase can promote side reactions, including polymerization of the aldehyde or the nitrostyrene product, leading to a dark, tarry mixture and a significant reduction in yield.[4][5] Maintaining a low and stable temperature, typically between 10-15°C during base addition, is crucial for a clean reaction.[3][4]
Q4: What is the expected appearance of pure this compound? A4: The purified product should be a solid, with reported melting points in the range of 148-150°C.[7] For the closely related, unsubstituted β-nitrostyrene, it is described as a pale yellow crystalline mass.[4]
Q5: What are the likely side products that can form? A5: The primary side product is the intermediate β-nitro alcohol if the dehydration step is incomplete.[6] Additionally, polymerization of the starting aldehyde or the final nitrostyrene can occur, especially at elevated temperatures, resulting in resinous or tarry materials.[5]
Troubleshooting Guide
Problem 1: The reaction mixture turned dark brown or black, and a tarry substance formed.
-
Possible Cause: The reaction temperature was too high. This is a common issue, especially during the addition of a strong base catalyst, which can cause an uncontrolled exothermic reaction leading to polymerization.[4][5]
-
Solution:
Problem 2: The final product is an oil or a gummy solid instead of a crystalline powder.
-
Possible Cause 1: Incomplete dehydration of the intermediate nitro alcohol. The Henry reaction first forms a β-nitro alcohol, which must be dehydrated to the nitroalkene.[2][6] If this step is not complete, the isolated product will be contaminated with the alcohol, which is often oily or has a lower melting point.
-
Solution 1: If using a method like ammonium acetate in acetic acid, ensure the mixture is refluxed for a sufficient duration (e.g., 1-6 hours) to drive the dehydration to completion.[3][8]
-
Possible Cause 2: Impurities in the starting materials. 4-bromobenzaldehyde can oxidize to 4-bromobenzoic acid upon storage.
-
Solution 2: Use freshly distilled 4-bromobenzaldehyde and high-purity nitromethane to ensure a clean reaction.[3][4]
Problem 3: The yield is consistently low (<50%) even with good temperature control and crystalline product formation.
-
Possible Cause 1: Suboptimal catalyst or solvent system. The choice of base and solvent can dramatically impact yield.
-
Solution 1: Experiment with different catalytic systems. If a strong base like NaOH in methanol gives poor results, consider using ammonium acetate in refluxing glacial acetic acid, which can be a very effective method for dehydration.[3]
-
Possible Cause 2: Inefficient workup procedure. The product may not be fully precipitating from the solution or is being lost during washing.
-
Solution 2: During workup, ensure the acidic solution used for precipitation is cold and that sufficient time is allowed for the product to crystallize completely before filtration.[4] Wash the filtered product with cold water to remove inorganic salts without dissolving a significant amount of the product.
Problem 4: Very little or no solid product precipitates upon adding the reaction mixture to acid.
-
Possible Cause 1: The reaction failed to initiate or proceed significantly. This could be due to an inactive catalyst, very low-quality reagents, or incorrect reagent stoichiometry.
-
Solution 1: Verify the concentration and quality of the base catalyst. Ensure the molar ratios of 4-bromobenzaldehyde, nitromethane, and catalyst are correct. A molar excess of nitromethane is often employed.[9]
-
Possible Cause 2: The intermediate β-nitro alkoxide is sensitive and may have decomposed. After the initial condensation and before acidification, the alkaline solution of the intermediate should be handled quickly and kept cold (below 5°C).[4]
-
Solution 2: Proceed immediately to the acidification step after the initial reaction period and the addition of ice water. Do not let the alkaline solution stand for extended periods at room temperature.[4]
Quantitative Data Summary
The yield of nitrostyrenes is highly dependent on the specific substrates and reaction conditions. The table below summarizes various conditions reported for the synthesis of substituted nitrostyrenes to provide a comparative overview.
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Benzaldehyde | NaOH | Methanol | 10-15°C | ~15 min | 80-83% | [4] |
| Substituted Aldehydes | Ammonium Acetate | Acetic Acid | Reflux (~100°C) | 1-6 h | 64-82% | [3][8][9] |
| 3,4-dimethoxybenzaldehyde | Ammonium Acetate | Acetic Acid | 50°C | 2 h | 50.5% | [10] |
| 2-nitrobenzaldehyde | L4-Cu(OAc)₂ | Ethanol | 25°C | 24 h | >99% | [11] |
| Benzaldehyde Derivatives | Benzylamine | Acetic Acid | 70-80°C | N/A | 85-98% | [12] |
Detailed Experimental Protocols
Two common protocols for nitrostyrene synthesis are provided below. These can be adapted for the synthesis of this compound.
Protocol 1: Ammonium Acetate in Acetic Acid [3][8]
-
Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-bromobenzaldehyde (1 equivalent), nitromethane (1.1 to 6.9 equivalents), and ammonium acetate (0.1 to 2.4 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux (around 100-118°C) and maintain for 1-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling the reaction mixture to room temperature, pour it slowly into a large volume of ice-water with stirring. A solid yellow precipitate of this compound should form.
-
Purification: Collect the solid product by suction filtration. Wash the crude product thoroughly with water to remove residual acetic acid and ammonium salts. The product can be further purified by recrystallization from hot ethanol.[3]
Protocol 2: Sodium Hydroxide in Methanol (adapted from[4])
-
Setup: In a flask equipped with a mechanical stirrer and thermometer, placed in an ice-salt bath, dissolve 4-bromobenzaldehyde (1 equivalent) and nitromethane (1 equivalent) in methanol. Cool the mixture to below 10°C.
-
Base Addition: Prepare a cooled solution of sodium hydroxide (1.05 equivalents) in water. Add this solution dropwise to the stirred reaction mixture, ensuring the temperature is strictly maintained between 10-15°C. A precipitate will form.
-
Intermediate Handling: After the addition is complete, allow the mixture to stand for 15 minutes in the cold bath. Then, add a large volume of ice-water to dissolve the precipitate, keeping the temperature below 5°C.
-
Precipitation: Slowly pour the cold alkaline solution into a separate, well-stirred solution of hydrochloric acid. A pale yellow crystalline product will precipitate.
-
Purification: Collect the solid by suction filtration and wash with water until the washings are neutral and free of chlorides. Purify the crude product by recrystallization from hot ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic diagram for diagnosing low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Henry Reaction [organic-chemistry.org]
- 7. trans-4-Bromo-b-nitrostyrene 99 5153-71-9 [sigmaaldrich.com]
- 8. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex [mdpi.com]
- 12. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
Technical Support Center: Henry Condensation of 4-Bromobenzaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Henry condensation of 4-bromobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Henry condensation of 4-bromobenzaldehyde?
A1: The most prevalent side reactions include the Cannizzaro reaction, self-condensation of nitromethane, oxidation of 4-bromobenzaldehyde, and dehydration of the desired β-nitro alcohol product.[1] Since 4-bromobenzaldehyde lacks alpha-hydrogens, it is particularly susceptible to the Cannizzaro reaction in the presence of a strong base.[2][3]
Q2: How can the Cannizzaro reaction be minimized?
A2: The Cannizzaro reaction is a base-induced disproportionation of two aldehyde molecules into an alcohol and a carboxylic acid.[4][5] To minimize this, it is crucial to carefully control the reaction conditions. Strategies include using a weaker base or a smaller, catalytic amount of a strong base, and maintaining a low reaction temperature.[3]
Q3: What causes the self-condensation of nitromethane, and how can it be prevented?
A3: Under basic conditions, nitromethane can act as both a nucleophile (as a nitronate anion) and an electrophile, leading to self-condensation.[6][7] While this is more of a risk with nitromethane itself, ensuring that the deprotonated nitromethane reacts preferentially with the 4-bromobenzaldehyde is key.[8] This can be achieved by slow addition of the base or nitromethane to the reaction mixture containing the aldehyde.
Q4: Is the desired β-nitro alcohol product always stable?
A4: No, the initial β-nitro alcohol product can be unstable. Under the reaction conditions, especially with heat or excess base, it can undergo dehydration to yield the corresponding nitroalkene.[1][9] If the β-nitro alcohol is the desired product, using only a catalytic amount of base and maintaining lower temperatures is recommended.[9]
Q5: Can the Henry reaction be reversed?
A5: Yes, all steps of the Henry reaction are reversible.[1] This "retro-Henry" reaction can decrease the overall yield of the product. To drive the reaction to completion, it is important to optimize conditions and, in some cases, to remove the product from the reaction mixture as it forms, for instance through crystallization.[10]
Troubleshooting Guides
Problem 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Incorrect Base/Concentration | The base may be too weak to deprotonate the nitromethane or too strong, favoring the Cannizzaro reaction. Titrate the base to confirm its concentration. Consider using an alternative base such as a tertiary amine or a phase-transfer catalyst.[11] |
| Reaction Reversibility | The retro-Henry reaction is limiting the product accumulation.[1] Try running the reaction at a lower temperature to favor the forward reaction thermodynamically. If the product is a solid, conditions that promote its precipitation can drive the equilibrium forward.[10] |
| Poor Reagent Quality | 4-Bromobenzaldehyde may have oxidized to 4-bromobenzoic acid upon storage. Check the purity of the aldehyde by melting point or spectroscopy.[12] Use freshly distilled or purified reagents. |
Problem 2: The major product isolated is a mixture of 4-bromobenzyl alcohol and 4-bromobenzoic acid.
| Possible Cause | Troubleshooting Step |
| Cannizzaro Reaction Dominated | The reaction conditions, particularly a high concentration of a strong base, favored the Cannizzaro reaction.[2][3][4] Reduce the concentration of the base significantly. Consider switching to a milder base (e.g., triethylamine, imidazole, or a solid-supported base catalyst).[13][14] Maintain the reaction at a lower temperature (e.g., 0-5°C).[11] |
Problem 3: The isolated product is the nitroalkene instead of the β-nitro alcohol.
| Possible Cause | Troubleshooting Step |
| Dehydration of the Product | The reaction temperature was too high, or an excess of base was used, promoting the elimination of water from the initial nitroaldol adduct.[9] Use only a catalytic amount of base and run the reaction at a lower temperature. Quench the reaction once the formation of the β-nitro alcohol is observed (e.g., by TLC) to prevent further reaction. |
Quantitative Data Summary
The Cannizzaro reaction is a significant competitive pathway. The theoretical maximum yield for each product of this disproportionation is 50%.[2]
Table 1: Typical Product Yields in the Cannizzaro Reaction of 4-Bromobenzaldehyde
| Product | Typical Yield (%) | Notes |
| 4-Bromobenzyl alcohol | ~40-50% | One molecule of aldehyde is reduced.[2] |
| 4-Bromobenzoic acid | ~40-50% | One molecule of aldehyde is oxidized.[2] |
Yields are based on reactions conducted with concentrated strong bases like KOH.[2]
Experimental Protocols
Key Experiment: Henry Condensation of 4-Bromobenzaldehyde
This protocol is a general guideline designed to favor the formation of the β-nitro alcohol and minimize side reactions.
Materials:
-
4-Bromobenzaldehyde
-
Nitromethane
-
Methanol (or other suitable solvent)
-
Potassium Hydroxide (KOH) or other suitable base
-
Hydrochloric Acid (HCl), dilute solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.0 equiv.) in methanol under an inert atmosphere (e.g., nitrogen).
-
Addition of Nitromethane: Add nitromethane (1.1-1.5 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is critical to control the exothermic nature of the reaction and suppress side reactions.[11]
-
Base Addition: While stirring vigorously, slowly add a solution of KOH (catalytic amount, e.g., 0.1 equiv.) in methanol dropwise. The temperature should be carefully monitored and not allowed to rise above 5°C.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a chilled, dilute aqueous solution of HCl until the mixture is slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired β-nitro alcohol.
Visualizations
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromobenzaldehyde | 1122-91-4 | Benchchem [benchchem.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. Nitromethane - Wikipedia [en.wikipedia.org]
- 7. Self-condensation - Wikipedia [en.wikipedia.org]
- 8. Sciencemadness Discussion Board - Is auto-condensation a risk in preparing nitroalkane enolates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Henry Reaction [organic-chemistry.org]
- 10. Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
"optimizing reaction conditions for the synthesis of nitrostyrenes"
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of nitrostyrenes. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific experimental issues.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My nitrostyrene synthesis is resulting in a low yield or no product at all. What are the potential causes and how can I address them?
-
Answer: Low yields are a frequent issue and can be attributed to several factors including catalyst inefficiency, suboptimal reaction temperature, poor reagent quality, or insufficient reaction time.[1]
-
Troubleshooting Steps:
-
Catalyst Screening: The choice of catalyst is critical. If one catalyst, such as alcoholic potassium hydroxide, is providing poor results, consider alternatives like methanolic methylamine or ammonium acetate in acetic acid.[1]
-
Temperature Optimization: Reaction temperature must be carefully controlled. For reactions catalyzed by sodium hydroxide, it is crucial to maintain a temperature between 10-15°C during the addition of the base.[1][2][3] For syntheses using ammonium acetate, refluxing in acetic acid is a common practice.[1][4]
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Reagent Purity: Ensure the starting materials are pure. It is recommended to use freshly distilled benzaldehyde to avoid impurities that can hinder the reaction.[1][2]
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Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help in determining the optimal reaction time by observing the consumption of starting materials and the formation of the nitrostyrene product.[1][4]
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-
Issue 2: Formation of an Oily Product Instead of Crystals
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Question: Instead of the expected crystalline nitrostyrene, my reaction has produced an oil. Why does this happen and how can I obtain a solid product?
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Answer: The formation of an oily product is often due to the incomplete dehydration of the intermediate nitro alcohol or the presence of impurities.[1][2]
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Troubleshooting Steps:
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Correct Workup Procedure: The order of addition during the acidic workup is critical. The alkaline reaction mixture should always be added slowly to a stirred solution of acid. Reversing this addition often leads to the formation of the saturated nitro alcohol as an oily product.[1][2]
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Purification:
-
To remove residual water, the crude product can be gently melted. The nitrostyrene and water will form two layers. Upon cooling, the nitrostyrene will solidify, and the water can be decanted.[1][2][3]
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Recrystallization from a suitable solvent, such as hot ethanol, is a highly effective method for purifying the crude nitrostyrene and obtaining a crystalline solid.[1][2][3][4]
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-
-
Issue 3: Reaction Stalls Before Completion
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Question: My reaction starts, but then it seems to stop before all the starting material has been consumed. What could be the cause?
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Answer: A stalled reaction can be due to catalyst deactivation, the presence of inhibitors, or product inhibition.
-
Troubleshooting Steps:
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Add Fresh Catalyst: The catalyst may have decomposed or been consumed. Adding a fresh portion of the catalyst can sometimes restart the reaction.[5]
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Purify Starting Materials: Impurities in the starting materials can act as inhibitors. Re-purifying the aldehyde and nitroalkane may resolve the issue.[5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route to β-nitrostyrenes?
-
Q2: What are some common catalysts used for this reaction?
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A2: A range of catalysts can be employed, including strong bases like sodium hydroxide (NaOH) in an alcohol solvent, and amine catalysts such as primary aliphatic amines or ammonium acetate in acetic acid.[1]
-
-
Q3: What solvents are typically recommended?
-
Q4: What is a typical reaction yield for β-nitrostyrene synthesis?
-
Q5: Are there any safety precautions I should be aware of?
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A5: Yes, β-nitrostyrene vapors are known to be irritating to the eyes and nose, and the solid can be a skin irritant. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[1][2][3] Always consult the Safety Data Sheet (SDS) for all chemicals before commencing any experiment.[1]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for β-Nitrostyrene Synthesis
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Sodium Hydroxide | Methanol | 10-15 | 80-85 | [2][3] |
| Ammonium Acetate | Glacial Acetic Acid | Reflux | ~80 | [3][4] |
| Methylamine | Methanol | Not specified | High | [1] |
| L-proline | 80% Ethanol | Not specified | High | [7] |
Experimental Protocols
Protocol 1: Synthesis of β-Nitrostyrene using Sodium Hydroxide
This protocol is adapted from a well-established procedure for the synthesis of β-nitrostyrene.[2][3]
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Materials:
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Benzaldehyde (5 moles)
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Nitromethane (5 moles)
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Methanol (1000 mL)
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Sodium hydroxide (5.25 moles)
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Concentrated Hydrochloric Acid
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Ice
-
-
Procedure:
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In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine the nitromethane, benzaldehyde, and methanol.
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Cool the mixture in a freezing bath of ice and salt to approximately -10°C.[3]
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Prepare a solution of sodium hydroxide in an equal volume of water and cool it.
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Cautiously add the cold sodium hydroxide solution to the nitromethane/benzaldehyde mixture while stirring vigorously. Maintain the temperature between 10-15°C.[2][3] A bulky white precipitate will form.
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After the addition is complete, continue stirring for an additional 15 minutes.
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Add 3-3.5 L of ice water containing crushed ice to dissolve the precipitate, ensuring the temperature remains below 5°C.[2]
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Slowly pour the cold alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL of concentrated HCl diluted with 1500 mL of water).[2]
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A pale yellow crystalline mass of β-nitrostyrene will precipitate.
-
Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.
-
Wash the solid with water until it is free from chlorides.
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Purify the crude nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[2][4]
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Protocol 2: Knoevenagel-type Condensation using Ammonium Acetate
This is a general procedure for the synthesis of β-nitrostyrenes.[3][4]
-
Materials:
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Substituted Benzaldehyde (1 equivalent)
-
Nitromethane (1.1 to 6.9 equivalents)
-
Ammonium Acetate (0.1 to 2.4 equivalents)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine the aromatic aldehyde, nitromethane, and ammonium acetate in glacial acetic acid.[1]
-
Heat the mixture to reflux for a specified period, typically ranging from 1 to 6 hours.[1]
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After reflux, cool the reaction mixture to room temperature.
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Pour the mixture into a large volume of ice-water, which should cause the product to precipitate.[1][3][4]
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent such as methanol, ethanol, or isopropanol to obtain the pure β-nitrostyrene.[1]
-
Visualizations
Caption: General experimental workflow for nitrostyrene synthesis.
Caption: Troubleshooting decision tree for nitrostyrene synthesis.
References
Technical Support Center: Purification of Crude trans-4-Bromo-beta-nitrostyrene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude trans-4-Bromo-beta-nitrostyrene via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a yellow to yellow-green crystalline powder or solid. The reported melting point is in the range of 147-153 °C.
Q2: Which solvent is most commonly recommended for the recrystallization of this compound?
A2: Ethanol is frequently cited as a suitable solvent for the recrystallization of nitrostyrene derivatives, including this compound. It generally provides good solubility at elevated temperatures and lower solubility upon cooling, which is ideal for this purification technique.
Q3: What are the primary impurities I might expect in my crude this compound?
A3: If the crude product was synthesized via a Henry condensation reaction between 4-bromobenzaldehyde and nitromethane, common impurities could include unreacted starting materials (4-bromobenzaldehyde and nitromethane), the intermediate nitroalkanol, and potentially polymeric byproducts.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Avoid prolonged boiling, which can lead to solvent evaporation and premature crystallization. After cooling to room temperature, further cooling in an ice bath can help to precipitate more of the dissolved product.
Q5: Is it possible to repurify the product if the first recrystallization is not successful?
A5: Yes, if the initial recrystallization results in low purity or an "oiled out" product, the material can be recovered by removing the solvent and attempting the recrystallization again, possibly with a different solvent or by adjusting the cooling rate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated. 2. The solution is supersaturated but requires nucleation: Crystal growth has not been initiated. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod. Alternatively, add a "seed crystal" of pure this compound. 3. Change the solvent: Select a solvent in which the compound is less soluble at colder temperatures. Consider a mixed solvent system. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Re-dissolve and cool slowly: Heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool to room temperature slowly before moving it to an ice bath. 2. Use a lower-boiling point solvent: If "oiling out" persists, try a solvent with a lower boiling point. 3. Consider pre-purification: If the crude material is very impure, a preliminary purification step like a silica gel plug filtration might be necessary. |
| The resulting crystals are colored. | 1. Colored impurities are present in the crude material. 2. The impurities are co-crystallizing with the product. | 1. Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and swirl or briefly heat. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that excess charcoal can adsorb some of your product. 2. Re-recrystallize: A second recrystallization may be necessary to achieve a higher purity and remove the colored impurities. |
| Low recovery of purified product. | 1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent at room temperature. | 1. Use the minimum amount of hot solvent: Add the hot solvent in small portions until the solid just dissolves. 2. Keep the filtration apparatus hot: Pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper. 3. Wash with ice-cold solvent: Always use a minimal amount of ice-cold solvent to wash the collected crystals. |
Quantitative Data
| Solvent | Polarity | Anticipated Solubility of this compound | Suitability for Recrystallization |
| Hexane | Non-polar | Low | Likely a poor solvent for initial dissolution, but could be used as an anti-solvent in a mixed-solvent system. |
| Toluene | Non-polar | Moderate | May be a suitable solvent, but care must be taken as aromatic solvents can sometimes be too effective. |
| Ethyl Acetate | Polar aprotic | Good | Potentially a good recrystallization solvent. |
| Acetone | Polar aprotic | High | Likely to be too good of a solvent, resulting in poor recovery. Could be used as the "good" solvent in a mixed-solvent system. |
| Isopropanol | Polar protic | Good | A good candidate for recrystallization, similar to ethanol. |
| Ethanol | Polar protic | Good | A commonly used and generally effective solvent for nitrostyrenes. |
| Methanol | Polar protic | High | May be too effective of a solvent, leading to low yields. |
| Water | Very polar | Very Low.[1] | Unsuitable as a primary solvent but could be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Note: The solubility of this compound in water is reported to be 5.5 g/L at 25 °C.[1]
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound from Ethanol
This protocol is a general guideline and may require optimization based on the purity of the crude material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. In a separate beaker, heat ethanol on a hot plate. Add the hot ethanol to the Erlenmeyer flask in small portions while stirring and gently heating until the solid is completely dissolved. Use the minimum amount of hot ethanol necessary.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
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Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities in the mother liquor.
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Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.
Visualizations
Caption: A flowchart illustrating the troubleshooting workflow for the recrystallization of this compound.
Caption: A diagram showing the logical relationships between key factors and outcomes in the recrystallization process.
References
Technical Support Center: Purification of 4-Bromobenzaldehyde Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-bromobenzaldehyde from their product mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Sodium Bisulfite Extraction
Q1: I have a significant amount of unreacted 4-bromobenzaldehyde in my product mixture. What is the most efficient way to remove it?
A1: For the selective removal of aldehydes like 4-bromobenzaldehyde, a sodium bisulfite wash is a highly effective and widely used method.[1][2][3] This technique relies on the reversible reaction between the aldehyde and sodium bisulfite to form a water-soluble bisulfite adduct, which can be easily separated into an aqueous phase.[3] This method is often more scalable and cost-effective than column chromatography.[1]
Q2: My bisulfite extraction is not working effectively. What are the common causes and solutions?
A2: Several factors can lead to an inefficient bisulfite extraction. Here are some common issues and troubleshooting tips:
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Problem: Low yield of the bisulfite adduct.
-
Cause: The sodium bisulfite solution may not be fresh or saturated.
-
Solution: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[1]
-
-
Problem: A solid has formed at the interface of the organic and aqueous layers.
-
Problem: Poor separation of the aldehyde.
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Cause: Insufficient contact between the aldehyde and the bisulfite solution. For aromatic aldehydes like 4-bromobenzaldehyde, a water-miscible co-solvent is crucial.
-
Solution: Dissolve the reaction mixture in a water-miscible solvent like methanol or THF before adding the saturated sodium bisulfite solution.[1][2] For some aliphatic aldehydes, DMF can improve removal rates.[1][4]
-
Q3: Can I recover the 4-bromobenzaldehyde after the bisulfite extraction?
A3: Yes, the reaction is reversible. To recover the aldehyde, isolate the aqueous layer containing the bisulfite adduct and basify it with a strong base like sodium hydroxide (NaOH) to a pH of around 12.[1][2] This will regenerate the aldehyde, which can then be extracted with an organic solvent.[1][2]
2. Recrystallization
Q4: When is recrystallization a suitable method for purifying my product from 4-bromobenzaldehyde?
A4: Recrystallization is a good option when your desired product and 4-bromobenzaldehyde have significantly different solubilities in a chosen solvent system.[5] The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while 4-bromobenzaldehyde remains in the mother liquor upon cooling.[5]
Q5: I am getting a low yield after recrystallization. What can I do to improve it?
A5: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to dissolve your crude product.[5]
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
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Washing with room temperature solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[5]
Q6: My product "oiled out" instead of forming crystals. How can I fix this?
A6: "Oiling out" occurs when the solute separates as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the solute (the melting point of 4-bromobenzaldehyde is 55-58 °C).[6] To resolve this, heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[5]
3. Column Chromatography
Q7: Can I use column chromatography to separate my product from 4-bromobenzaldehyde?
A7: Yes, column chromatography is a viable, albeit sometimes more time-consuming and expensive, method for purification.[4][7] The success of this technique depends on the difference in polarity between your product and 4-bromobenzaldehyde, which will affect their affinity for the stationary phase (e.g., silica gel).[7]
Q8: What are some common issues when using column chromatography for aldehyde purification?
A8: A potential issue is the decomposition of the aldehyde on the silica gel column.[7] To mitigate this, it is advisable to run the column relatively quickly (flash chromatography) and to choose an appropriate solvent system that allows for good separation without prolonged contact time. Neutralizing the silica gel with a base like triethylamine is sometimes done, but care must be taken as this can also lead to decomposition.[7]
Data Presentation
Table 1: Comparison of Purification Methods for 4-Bromobenzaldehyde Removal
| Purification Method | Principle | Advantages | Disadvantages | Reported Yield/Efficiency |
| Sodium Bisulfite Extraction | Reversible formation of a water-soluble adduct with the aldehyde.[3] | Highly selective for aldehydes, cost-effective, scalable, and often faster than chromatography.[1][4] | Not suitable for all ketones; can be problematic for compounds sensitive to basic conditions upon aldehyde recovery.[1] | A synthesis of p-bromobenzaldehyde reported purification of a fraction of the product through the bisulfite addition compound with a final total yield of 60-69%. |
| Recrystallization | Difference in solubility between the product and impurity in a specific solvent at different temperatures.[5][8] | Can yield very pure crystalline products; relatively simple and inexpensive. | Finding a suitable solvent can be challenging; potential for product loss in the mother liquor.[5][8] | A synthesis of 4-bromobenzaldehyde reported a combined yield of 79-85% after purification, which may have included recrystallization.[9] Troubleshooting guides for low yield are available.[5] |
| Column Chromatography | Separation based on differential partitioning of components between a stationary and a mobile phase.[7] | Can separate compounds with very similar properties; applicable to a wide range of compounds. | Can be time-consuming, requires larger volumes of solvent, and may be less cost-effective for large-scale purifications. Aldehydes can sometimes decompose on silica gel.[4][7] | A protocol for a Wittig reaction involving 4-bromobenzaldehyde mentions purification by column chromatography on silica gel.[10] |
Experimental Protocols
Protocol 1: Removal of 4-Bromobenzaldehyde using Sodium Bisulfite Extraction
This protocol is adapted for the separation of an aromatic aldehyde from a mixture.[1][4]
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Dissolution: Dissolve the crude reaction mixture containing 4-bromobenzaldehyde in methanol (e.g., 5 mL).
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Adduct Formation: Transfer the solution to a separatory funnel and add 1 mL of freshly prepared saturated aqueous sodium bisulfite. Shake the funnel vigorously for approximately 30 seconds. A precipitate of the bisulfite adduct may form.[1]
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Extraction: Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate/hexanes) and shake again.
-
Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the 4-bromobenzaldehyde-bisulfite adduct, while the upper organic layer will contain the purified product.[2]
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Work-up: Drain the lower aqueous layer. Wash the organic layer with deionized water to remove any residual water-soluble impurities.
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Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.[3]
Protocol 2: Purification of 4-Bromobenzaldehyde by Recrystallization
This protocol provides a general guideline for the recrystallization of a solid product to remove impurities like 4-bromobenzaldehyde.
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Solvent Selection: Choose a solvent in which your desired compound is soluble at high temperatures and insoluble at low temperatures, while 4-bromobenzaldehyde has different solubility characteristics. Common solvents for recrystallization of aromatic compounds include ethanol, ethyl acetate, and heptane mixtures.[5]
-
Dissolution: In a fume hood, dissolve the crude product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[5]
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Drying: Dry the purified crystals under vacuum, for instance, in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[5]
Mandatory Visualization
Caption: Troubleshooting workflow for removing 4-bromobenzaldehyde.
Caption: Workflow for aldehyde removal via bisulfite extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
"preventing polymerization of trans-4-Bromo-beta-nitrostyrene during synthesis"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of trans-4-Bromo-beta-nitrostyrene, with a specific focus on preventing and addressing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of polymerization during the synthesis of this compound?
A1: The most common causes of polymerization are elevated reaction temperatures and the use of strong bases.[1][2] The synthesis, typically a Henry-Knoevenagel condensation, can be sensitive to heat, which accelerates the polymerization of the highly reactive nitrostyrene product.[3] Strong bases can also initiate anionic polymerization of the β-nitrostyrene.[4]
Q2: How can I minimize polymer formation from the start?
A2: To minimize polymer formation, it is crucial to control the reaction temperature, choose an appropriate catalyst system, and manage the reaction time.[5] Using weaker amine bases, such as methylamine or ammonium acetate in acetic acid, is often preferred as it has been shown to reduce the formation of unwanted polymeric byproducts.[5] Additionally, modern techniques like microwave-assisted synthesis or ultrasound promotion can dramatically shorten reaction times, which may lead to higher yields and less polymer formation.[5][6]
Q3: What is the ideal temperature range for this synthesis?
A3: The ideal temperature depends on the specific protocol. For reactions using strong bases like sodium hydroxide, it is critical to maintain low temperatures, typically between 10-15°C, especially during the addition of the base.[5][7] For methods employing primary amines in acetic acid, a moderately higher but controlled temperature range of 70 to 80°C has been reported to provide high yields safely.[8] Exceeding the optimal temperature for a given method significantly increases the risk of polymerization.[2]
Q4: My reaction mixture has turned into a thick, resinous material. Is it possible to salvage the product?
A4: If significant polymerization has occurred, salvaging the desired product can be challenging. The resinous material is the polymerized nitrostyrene. You can attempt to isolate the remaining monomer by dissolving the crude mixture in a suitable solvent (like dichloromethane or ethyl acetate) and attempting to purify it via column chromatography.[9] Another approach is fractional precipitation, where adding a non-solvent will cause the higher molecular weight polymer to precipitate first, potentially leaving the monomer in the solution.[10] However, the yield of the salvaged product is likely to be low.
Q5: Can the choice of solvent affect polymerization?
A5: Yes, the solvent can play a role. Glacial acetic acid is a commonly used solvent that, in combination with ammonium acetate, helps to control the reaction and can reduce side reactions.[5] It also has the advantage of facilitating the crystallization of the final product upon the addition of water during workup, which aids in purification.[8]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies into a resinous mass. | Uncontrolled Polymerization | 1. Check Temperature: Immediately cool the reaction vessel in an ice bath. Ensure your thermometer is correctly placed and calibrated. For future runs, maintain a stricter temperature protocol.[7] 2. Evaluate Base: If using a strong base (e.g., NaOH, KOH), consider switching to a milder catalyst system like ammonium acetate in acetic acid or a primary amine (e.g., benzylamine).[5][8] 3. Reduce Reaction Time: Explore methods that shorten reaction times, such as ultrasound or microwave-assisted synthesis.[5][6] |
| Low yield of crystalline product with a large amount of non-crystalline residue. | Partial Polymerization and/or Incomplete Reaction | 1. Optimize Catalyst: The amount and type of catalyst are crucial. Ensure the correct molar equivalents are used. The ammonium acetate/acetic acid system is known to improve yields by minimizing byproducts.[5] 2. Purification: The residue is likely a mix of polymer and starting materials. Purify the crude product using recrystallization from a solvent like hot ethyl alcohol.[5][7] If that fails, column chromatography on silica gel is a more effective method for separating the monomer from the polymer.[9] |
| The final product is an oil instead of a yellow crystalline solid. | Formation of the intermediate nitro alcohol instead of the dehydrated nitrostyrene. | This often occurs during the workup phase, particularly when adding the alkaline reaction mixture to acid. The reverse addition (acid to the alkaline mixture) can favor the formation of the saturated nitro alcohol.[7] Ensure you are slowly adding the alkaline solution to a large excess of cold acid with vigorous stirring to facilitate rapid dehydration.[7] |
| The reaction does not proceed to completion, even after extended time. | Insufficiently active catalyst or low temperature. | 1. Check Catalyst Purity: Ensure the catalyst (e.g., ammonium acetate, primary amine) is of good quality and anhydrous if required.[11] 2. Adjust Temperature (Cautiously): If using a milder system, a modest increase in temperature might be necessary. For instance, the benzylamine/acetic acid method works well at 70-80°C.[8] Monitor closely for any signs of polymerization. |
Data Presentation
Table 1: Comparison of Catalyst Systems for Nitrostyrene Synthesis
| Catalyst System | Typical Solvent | Temperature | Reported Advantages/Disadvantages | Yield Range |
| Sodium Hydroxide (NaOH) | Methanol / Water | 10-15°C[5][7] | Fast reaction; High risk of polymerization if temperature is not strictly controlled.[1][7] | ~80-83% (for unsubstituted nitrostyrene)[5][7] |
| Ammonium Acetate | Glacial Acetic Acid | Reflux (~100°C)[6][12] | Reduces formation of polymeric byproducts; common and effective method.[5] | Moderate to High (30-95%)[6] |
| Primary Amines (e.g., Benzylamine) | Acetic Acid | 70-80°C[8] | High yield within an industrially safe temperature range.[8] | "High Yield" reported[8] |
| Ultrasound Promotion (with Ammonium Acetate) | Acetic Acid / Nitromethane | 22°C[6] | Shorter reaction times at low temperatures, reducing polymerization risk.[6] | ~50-70% (for various aldehydes)[6] |
Experimental Protocols
Method 1: Ammonium Acetate in Acetic Acid (Reflux)
This is a widely cited method known for minimizing polymeric byproducts.[5]
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Setup: In a round-bottom flask equipped with a reflux condenser, add 4-bromobenzaldehyde (1 eq).
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Reagents: Add glacial acetic acid (approx. 20 mL per 1 eq of aldehyde) and ammonium acetate (2.4 eq).[12]
-
Addition: Add nitromethane (6.9 eq) to the mixture.[12]
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 2-6 hours, monitoring the reaction by TLC.[5][12]
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Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A yellow precipitate should form.[5]
-
Purification: Filter the solid precipitate by suction, wash thoroughly with water, and then recrystallize from hot ethyl alcohol to yield pure this compound.[5][7]
Method 2: Sodium Hydroxide at Low Temperature
This classic method can give high yields but requires strict temperature control.[7]
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Setup: In a vessel equipped with a mechanical stirrer and thermometer, and cooled in an ice-salt bath, dissolve 4-bromobenzaldehyde (1 eq) and nitromethane (1 eq) in methyl alcohol.
-
Base Preparation: Prepare a cooled solution of sodium hydroxide (1.05 eq) in water.
-
Addition: Add the cold NaOH solution dropwise to the aldehyde/nitromethane mixture, stirring vigorously. Crucially, maintain the internal temperature between 10-15°C. [7] Use crushed ice added directly to the mixture if the temperature rises too quickly.[7] A thick white precipitate of the nitro alcohol salt will form.
-
Quenching: After addition is complete, stir for 15 minutes. Dissolve the resulting paste in a large volume of ice water.
-
Dehydration & Precipitation: Slowly pour the cold alkaline solution into a vigorously stirred, large excess of cold dilute hydrochloric acid. A pale yellow crystalline product will precipitate immediately.[7]
-
Purification: Filter the solid, wash with water until neutral, and recrystallize from hot ethyl alcohol.[7]
Visualizations
Caption: Troubleshooting workflow for polymerization during nitrostyrene synthesis.
References
- 1. Sciencemadness Discussion Board - knoevenagel condensation NaOH catalyst? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. researchgate.net [researchgate.net]
- 11. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
"catalyst selection to improve yield and purity of nitrostyrenes"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of nitrostyrenes. Our goal is to help you improve reaction yields and product purity by focusing on critical parameters like catalyst selection and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for synthesizing nitrostyrenes?
A1: The most prevalent method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane.[1][2] The initial product is a β-nitro alcohol, which is subsequently dehydrated to form the nitrostyrene.[2]
Q2: What are the most effective catalysts for improving the yield and purity of nitrostyrenes?
A2: Catalyst selection is crucial for a successful synthesis. Commonly used catalysts include:
-
Ammonium acetate in glacial acetic acid: This is often the most satisfactory general procedure, providing substantially better yields in many cases compared to other catalysts. It also reduces reaction times and prevents the formation of unwanted polymeric byproducts.[3]
-
Primary aliphatic amines (e.g., methylamine): Methanolic methylamine can give good yields, particularly if the resulting nitrostyrene is insoluble in the reaction medium and precipitates out.[3]
-
Alkali hydroxides (e.g., NaOH, KOH): While effective, strong bases like sodium hydroxide can sometimes lead to side reactions and may require careful temperature control.[1][4]
Q3: How does reaction temperature affect the yield and purity of nitrostyrenes?
A3: Temperature control is a critical factor. For reactions catalyzed by sodium hydroxide, maintaining the temperature between 10-15°C during the addition of the base is essential to prevent a runaway exothermic reaction.[1][4] In general, lower temperatures tend to result in slower reactions but can lead to better quality yields with fewer byproducts.[5] For ammonium acetate catalyzed reactions, refluxing in acetic acid is a common practice.[1]
Q4: What are some common side reactions and how can they be minimized?
A4: A common side reaction is the formation of a high-melting point polymer, especially when using catalysts like methanolic methylamine.[3] To minimize this, it's important to run trial experiments to determine the optimal reaction time for a specific aldehyde-nitroalkane combination.[3] Using ammonium acetate in acetic acid is also effective at preventing the formation of these higher condensation products.[3] Another potential issue is the formation of the saturated nitro alcohol intermediate if the workup procedure is not performed correctly.[1] To avoid this, the alkaline reaction mixture should always be added slowly to the acid with vigorous stirring.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The chosen catalyst may not be optimal for the specific substrates. 2. Incorrect Reaction Temperature: The temperature might be too low for the reaction to proceed or too high, causing decomposition. 3. Impure Reagents: Impurities in the aldehyde or nitroalkane can inhibit the reaction. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Catalyst Screening: If one catalyst gives poor results (e.g., alcoholic potassium hydroxide), try an alternative such as ammonium acetate in acetic acid or methanolic methylamine.[1] 2. Temperature Optimization: Carefully control the reaction temperature based on the catalyst being used. For NaOH, maintain 10-15°C during base addition.[1][4] 3. Reagent Purification: Use freshly distilled benzaldehyde and ensure the nitroalkane is of high purity.[1] 4. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction and ensure it has gone to completion. |
| Formation of Polymeric Byproducts | 1. Catalyst Choice: Certain catalysts, like methanolic methylamine, are more prone to inducing polymerization. 2. Prolonged Reaction Time: Leaving the reaction for too long after completion can lead to the formation of polymers. | 1. Change Catalyst: Switch to ammonium acetate in glacial acetic acid, which is known to suppress polymer formation.[3] 2. Optimize Reaction Time: Conduct small-scale experiments to determine the optimal reaction time that maximizes nitrostyrene yield while minimizing polymer formation.[3] |
| Product is an Oil and Will Not Crystallize | 1. Incorrect Workup Procedure: Adding the acid to the alkaline reaction mixture can lead to the formation of an oily nitro alcohol instead of the crystalline nitrostyrene. 2. Presence of Impurities: Impurities can inhibit crystallization. | 1. Correct Workup: Always add the cold alkaline reaction mixture slowly to a stirred solution of acid.[4] 2. Purification: Purify the crude product. Recrystallization from a suitable solvent like ethanol or isopropanol is a common and effective method.[1] |
| Reaction is Violently Exothermic | 1. Rapid Addition of Strong Base: Adding a strong base like sodium hydroxide too quickly can cause a rapid and uncontrolled increase in temperature. | 1. Slow and Controlled Addition: Add the base solution dropwise with vigorous stirring and efficient cooling (e.g., an ice-salt bath) to maintain the recommended temperature range.[4] It can be beneficial to add a small amount of crushed ice directly to the reaction mixture if the temperature rises too quickly.[4] |
Catalyst Performance Data
The selection of a suitable catalyst is paramount for achieving high yield and purity. Below is a summary of yields reported for the synthesis of β-nitrostyrene from benzaldehyde and nitromethane using different catalytic systems.
| Catalyst System | Solvent | Typical Yield (%) | Purity Notes | Reference(s) |
| Sodium Hydroxide | Methanol/Water | 80-83% | Recrystallization from ethanol yields a product with a sharp melting point (57-58°C). | [4] |
| Ammonium Acetate | Glacial Acetic Acid | Generally high, often superior to other methods. | This method is noted for producing cleaner reactions with fewer byproducts.[3] | [3] |
| Methylamine | Methanol | Variable, can be high if the product precipitates. | Prone to forming polymeric byproducts if the reaction time is not optimized.[3] | [3] |
| Alcoholic Potassium Hydroxide | Alcohol | Generally poor for substituted benzaldehydes. | Not recommended as a general procedure.[3] | [3] |
Experimental Protocols
Protocol 1: Synthesis of β-Nitrostyrene using Sodium Hydroxide Catalyst
This protocol is adapted from a well-established procedure for the synthesis of β-nitrostyrene.[2][4]
Materials:
-
Benzaldehyde
-
Nitromethane
-
Methanol
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Ice
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, combine benzaldehyde (1 mole), nitromethane (1 mole), and methanol (200 ml).
-
Cool the mixture to -10°C using an ice-salt bath.[1]
-
Prepare a solution of sodium hydroxide (1.05 moles) in water and cool it.
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Add the cold sodium hydroxide solution dropwise to the stirred reaction mixture, ensuring the temperature is maintained between 10-15°C. A bulky white precipitate will form.[1][4]
-
After the addition is complete, allow the mixture to stand for 15 minutes.
-
Add 700 ml of ice-water to dissolve the precipitate, keeping the temperature below 5°C.
-
Slowly add this cold alkaline solution to a stirred solution of hydrochloric acid. A pale yellow crystalline mass of β-nitrostyrene will precipitate.[1]
-
Filter the crude product and wash it with water until it is free of chlorides.
-
Recrystallize the crude product from hot ethanol to obtain pure β-nitrostyrene. The expected yield is 80-83%.[2][4]
Protocol 2: Synthesis of a β-Nitrostyrene Derivative using Ammonium Acetate Catalyst
This protocol is a general method for the synthesis of nitrostyrene derivatives.[6]
Materials:
-
Substituted Benzaldehyde (e.g., 3,4-Methylenedioxybenzaldehyde)
-
Nitromethane
-
Ammonium Acetate
-
Glacial Acetic Acid
Procedure:
-
In a round-bottomed flask, mix the substituted benzaldehyde (0.20 mol), nitromethane (0.22 mol), ammonium acetate (0.1 mol), and glacial acetic acid (50 ml).
-
Attach a reflux condenser and heat the mixture under gentle reflux for 1 hour.
-
Pour the hot reaction mixture with stirring into a large volume of ice-water (approximately 1 liter).
-
Once all the ice has melted, filter the crude product under suction.
-
Recrystallize the crude product from a suitable solvent (e.g., a mixture of absolute ethanol and acetone).
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]
Technical Support Center: The Henry (Nitroaldol) Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Henry reaction. The following information is designed to help you navigate common experimental challenges and optimize your reaction outcomes, with a specific focus on the influence of base concentration.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Henry reaction?
The Henry reaction, also known as a nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol.[1][2] The base is essential for deprotonating the α-carbon of the nitroalkane, which generates a nucleophilic nitronate anion.[3] This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[3] Typically, only a catalytic amount of base is required to initiate the reaction.[1][4]
Q2: What types of bases are commonly used in the Henry reaction?
A wide variety of bases can be employed, ranging from inorganic to organic bases. Common examples include:
-
Inorganic bases: Alkali metal hydroxides (e.g., NaOH), alkoxides, carbonates (e.g., K2CO3), and sources of fluoride anion (e.g., TBAF).[1][3]
-
Organic bases: Amine bases such as triethylamine (Et3N), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and TMG (1,1,3,3-Tetramethylguanidine).[1][5]
Q3: What are the common side reactions in a Henry reaction, and how is their formation related to the base?
The primary side reactions include:
-
Dehydration: The β-nitro alcohol product can eliminate water to form a nitroalkene. This is often promoted by stronger bases and higher temperatures. To favor the isolation of the β-nitro alcohol, it is recommended to use only small amounts of base.[5][6]
-
Retro-Henry Reaction: The Henry reaction is reversible, and the β-nitro alcohol can revert to the starting materials. This equilibrium can be influenced by the base strength and reaction conditions. Strong bases like tBuOK have been shown to promote the retro-aldol decomposition of nitroalcohols.[7]
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.[2]
-
Aldol Condensation: The aldehyde starting material can undergo self-condensation, especially in the presence of a strong base.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired β-Nitro Alcohol
| Possible Cause | Troubleshooting Steps |
| Incorrect Base Concentration: | - Too low: Incomplete reaction. Incrementally increase the base concentration (e.g., in 2 mol% increments) and monitor the reaction progress by TLC or NMR. - Too high: Promotes side reactions (dehydration, retro-Henry). If significant side products are observed, decrease the base concentration or switch to a weaker base. |
| Inappropriate Base Strength: | - Strong bases (e.g., NaOH, tBuOK) can accelerate the reaction but may also favor the formation of side products. - Weaker bases (e.g., Et3N, NaOAc) or organocatalysts can offer milder conditions and improved selectivity for the desired β-nitro alcohol.[7] |
| Suboptimal Temperature: | - Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can suppress side reactions and may improve yield and diastereoselectivity.[7] |
| Reversibility of the Reaction (Retro-Henry): | - Consider using a catalyst system that helps to drive the reaction forward. For example, the use of certain inorganic salts like KI has been shown to inhibit the retro-nitroaldol reaction. |
Issue 2: Poor Diastereoselectivity (syn/anti Ratio)
| Possible Cause | Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control: | - High temperatures and long reaction times with a strong base can lead to thermodynamic equilibrium, resulting in a mixture of diastereomers.[8] - To favor the kinetic product, use lower temperatures and shorter reaction times with a carefully controlled amount of base.[9][10] |
| Base and Solvent System: | - The choice of base and solvent can influence the transition state geometry. Non-coordinating bases and solvents may favor the anti product, while conditions that allow for chelation can favor the syn product. - Screen different base/solvent combinations to optimize the diastereomeric ratio. |
| Catalyst System: | - For highly diastereoselective reactions, consider using a chiral catalyst system that can organize the transition state. Bifunctional catalysts with both Lewis acidic and Brønsted basic sites are often effective. |
Data Presentation
Table 1: Effect of Base Type and Loading on the Henry Reaction of o-Nitrobenzaldehyde with Nitromethane
| Entry | Catalyst (mol%) | Base (mol%) | Solvent | Temp (°C) | Yield of Nitroalcohol (%) | Yield of Nitroalkene (%) |
| 1 | (S)-Cu1 (10) | - | CH2Cl2/THF | RT | 78 | - |
| 2 | (S)-Cu1 (10) | NaOAc (10) | CH2Cl2/THF | RT | 96 | - |
| 3 | (S)-Cu1 (10) | NaOAc (10) | CH2Cl2/THF | 50 | - | 55 |
| 4 | (S)-Cu2 (2) | Ag2O (1) | DCE | 70 | - | 88 |
| 5 | DBU (10) | - | DCM | RT | - | - |
| (Data summarized from a study by R. D. Kavale et al., 2024)[7] |
Table 2: Effect of Different Amine Bases on the Henry Reaction
| Entry | Base (10 mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Piperidine | 18 | 80 | 90 |
| 2 | Triethylamine | 20 | 78 | 92 |
| 3 | DMAP | 24 | 70 | 72 |
| 4 | Pyridine | 28 | 62 | 58 |
| 5 | Morpholine | 26 | 51 | 49 |
| (Data is illustrative of trends and summarized from a study using an organocatalyst in water)[11] |
Experimental Protocols
General Protocol for Screening Base Concentration in a Henry Reaction
-
Setup: To a series of oven-dried reaction vials equipped with stir bars, add the aldehyde (1.0 equiv) and the solvent.
-
Addition of Nitroalkane: Add the nitroalkane (1.2-2.0 equiv) to each vial.
-
Varying Base Concentration: Prepare stock solutions of the chosen base (e.g., DBU, Et3N) in the reaction solvent. Add varying amounts of the base to each vial to achieve a range of concentrations (e.g., 2, 5, 10, 15, 20 mol%).
-
Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature, 0 °C) and monitor the progress by TLC or by taking aliquots for NMR analysis at regular intervals.
-
Work-up and Analysis: Once the reaction is complete (or has reached a steady state), quench the reaction with a mild acid (e.g., saturated NH4Cl solution). Extract the product with an organic solvent, dry, and concentrate. Analyze the crude product by 1H NMR to determine the conversion, yield of the desired product, and the ratio of side products.
-
Optimization: Based on the results, select the optimal base concentration that provides the best balance of reaction rate, yield, and selectivity.
Visualizations
Caption: Workflow for optimizing base concentration in the Henry reaction.
Caption: Troubleshooting logic for the Henry reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Henry Reaction [organic-chemistry.org]
- 6. echemi.com [echemi.com]
- 7. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. jackwestin.com [jackwestin.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isolating trans-4-Bromo-beta-nitrostyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and isolation of trans-4-Bromo-beta-nitrostyrene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective catalyst, incorrect reaction temperature, poor quality of reagents (e.g., impure 4-bromobenzaldehyde or nitromethane), or insufficient reaction time.[1] | Catalyst Screening: Experiment with different catalysts. If an alkali hydroxide like NaOH gives poor results, consider trying a primary aliphatic amine such as methylamine, or ammonium acetate in acetic acid.[1] Temperature Optimization: Carefully control the reaction temperature. For reactions catalyzed by sodium hydroxide, it is critical to maintain a temperature between 10-15°C during the base addition.[1][2] Reagent Purification: Use freshly distilled 4-bromobenzaldehyde to ensure high purity.[2] Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[1] |
| Formation of an Oily Product Instead of Crystals | Incorrect order of addition during the acidic work-up can lead to the formation of the saturated nitro alcohol intermediate instead of the desired nitrostyrene.[1][2] | Correct Work-up Procedure: It is crucial to add the alkaline reaction mixture to the acid slowly and with vigorous stirring. The reverse addition (acid to the alkaline mixture) often results in the formation of an oil.[1][2] |
| Product is Difficult to Filter | The formation of fine, small crystals can clog the filter paper. | Improve Crystallization: Allow the product to crystallize slowly without agitation to encourage the formation of larger crystals. If the product has already precipitated as a fine solid, consider a recrystallization step from a suitable solvent like ethanol to obtain larger, more easily filterable crystals.[3] |
| Product Purity is Low After Initial Isolation | Incomplete reaction, presence of side products, or residual starting materials. | Recrystallization: Purify the crude product by recrystallization. Hot ethanol is a commonly used and effective solvent for this purpose.[2][3] Dissolve the crude product in a minimal amount of hot ethanol, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to induce crystallization.[3] |
| Yellow to Orange-Red Color of the Product | This is the characteristic color of nitrostyrenes and not necessarily an indication of impurity. However, a very dark or tarry appearance might suggest the presence of polymeric byproducts. | Decolorization: If significant colored impurities are suspected, activated charcoal can be added to the hot solution during recrystallization to adsorb them. Be cautious as this can also reduce the yield. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Henry reaction, which involves the condensation of 4-bromobenzaldehyde with nitromethane in the presence of a base catalyst.[1]
Q2: What catalysts are typically used for this Henry reaction?
A2: A variety of catalysts can be employed. Common choices include strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent, or amine catalysts such as primary aliphatic amines (e.g., methylamine) or ammonium acetate in acetic acid.[1]
Q3: What are the typical solvents used for the synthesis?
A3: The choice of solvent often depends on the catalyst. Commonly used solvents include methanol or ethanol, particularly when using alkali hydroxide or methylamine catalysts.[1] Glacial acetic acid is often used in conjunction with an ammonium acetate catalyst.[1]
Q4: Why is the order of addition so critical during the acidic work-up?
A4: The alkaline reaction mixture must be added slowly to the acid.[2] This is because the reverse procedure (adding acid to the alkaline mixture) can lead to the formation of an oily saturated nitro alcohol intermediate instead of the desired unsaturated nitrostyrene product.[1][2]
Q5: How can I purify the crude this compound?
A5: The crude product is typically purified by recrystallization from a suitable solvent.[3] Hot ethanol is a commonly reported and effective solvent for this purpose.[2][3] The process involves dissolving the crude solid in a minimal amount of hot ethanol, followed by slow cooling to allow the formation of pure crystals.[3]
Q6: What is the expected melting point of pure this compound?
A6: The literature melting point for this compound is in the range of 148-150 °C.[4] Another source indicates a melting point of 147°C to 153°C.[5]
Q7: Are there any specific safety precautions I should take?
A7: Yes, β-nitrostyrene vapors can be irritating to the eyes and nose, and the solid can be a skin irritant.[2] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Always consult the Safety Data Sheet (SDS) for all chemicals before beginning an experiment.[1]
Experimental Protocol: Work-up and Isolation of this compound
This protocol outlines a general procedure for the work-up and isolation of this compound following its synthesis via a Henry condensation reaction.
-
Preparation of Acidic Quenching Solution: Prepare a dilute solution of hydrochloric acid. For example, by diluting concentrated hydrochloric acid with water.[2] Place this acidic solution in a large beaker or flask equipped with a magnetic stirrer and cool it in an ice bath.
-
Quenching the Reaction: After the reaction is complete (as determined by TLC), slowly add the alkaline reaction mixture to the cold, vigorously stirred acidic solution.[2] A pale yellow crystalline mass should precipitate almost immediately as the alkaline solution comes into contact with the acid.[2]
-
Isolation of Crude Product:
-
Once the addition is complete, stop the stirring and allow the solid product to settle.
-
Decant the majority of the cloudy supernatant liquid.
-
Filter the remaining solid product by suction filtration using a Buchner funnel.
-
Wash the collected solid with cold water until the washings are free of chlorides (test with silver nitrate solution).[2]
-
-
Removal of Water (Optional but Recommended):
-
Recrystallization for Purification:
-
Transfer the crude, dried product to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[2][3]
-
If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Filter the hot solution by gravity filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to complete crystallization.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and air dry.
-
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆BrNO₂ | [4][6] |
| Molecular Weight | 228.04 g/mol | [4][6] |
| Appearance | Yellow to yellow-green powder/solid | [4][5] |
| Melting Point | 148-150 °C | [4] |
| 147-153 °C | [5] | |
| Assay (Purity) | ≥98.5% to 99% | [4][5] |
Visualizations
Caption: Experimental workflow for the work-up and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 反式-4-溴-β-硝基苯乙烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 99% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 6. trans-4-Bromo-b-nitrostyrene | 5153-71-9 | FB164863 [biosynth.com]
"common impurities in trans-4-Bromo-beta-nitrostyrene and their identification"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-Bromo-β-nitrostyrene. The information provided addresses common impurities, their identification, and analytical procedures to ensure the quality and purity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of trans-4-Bromo-β-nitrostyrene?
A1: The most common impurities typically originate from the synthesis process, which is often a Henry condensation reaction between 4-bromobenzaldehyde and nitromethane. These impurities include:
-
Unreacted Starting Materials: 4-bromobenzaldehyde and residual nitromethane.
-
Reaction Intermediate: 1-(4-bromophenyl)-2-nitroethanol, a β-nitro alcohol that is the precursor to the final product.[1][2]
-
cis-Isomer: cis-4-Bromo-β-nitrostyrene, the geometric isomer of the desired trans-product.
-
Side-Products: In some cases, minor amounts of nitrile or hydroxylamine/oxime derivatives may form depending on the specific reaction conditions.
Q2: My synthesized trans-4-Bromo-β-nitrostyrene has a lower than expected melting point. What could be the cause?
A2: A depressed and broadened melting point is a common indicator of impurities. The presence of unreacted 4-bromobenzaldehyde, the β-nitro alcohol intermediate, or the cis-isomer can disrupt the crystal lattice of the trans-product, leading to a lower melting point. Recrystallization is often an effective method to improve purity and achieve the expected melting point of approximately 148-150 °C.
Q3: I am seeing unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?
A3: Unexpected peaks in the aromatic region of the ¹H NMR spectrum often point to the presence of unreacted 4-bromobenzaldehyde or the cis-isomer of 4-bromo-β-nitrostyrene. The aromatic protons of these species will have slightly different chemical shifts and coupling constants compared to the trans-product. It is recommended to compare your spectrum with reference spectra of the starting materials and to look for characteristic signals of the cis-isomer.
Q4: How can I differentiate between the trans- and cis-isomers of 4-Bromo-β-nitrostyrene?
A4: Spectroscopic methods are highly effective for differentiating between trans- and cis-isomers.
-
¹H NMR Spectroscopy: The coupling constant (J-value) between the vinylic protons is a key differentiator. For the trans-isomer, the coupling constant is typically larger (around 13-16 Hz) due to the anti-periplanar relationship of the protons. The cis-isomer will exhibit a smaller coupling constant (around 11-12 Hz).
-
Infrared (IR) Spectroscopy: The C=C stretching vibration and the out-of-plane C-H bending frequencies can differ between the two isomers. The trans-isomer often shows a stronger absorption for the out-of-plane C-H bend.
Q5: What is the best way to quantify the purity of my trans-4-Bromo-β-nitrostyrene sample?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust and widely used method for quantifying the purity of trans-4-Bromo-β-nitrostyrene and separating it from its common impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for purity assessment, especially when using an internal standard.
Troubleshooting Guides
Issue 1: Low Yield of trans-4-Bromo-β-nitrostyrene
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the 4-bromobenzaldehyde has been consumed. If the reaction has stalled, consider extending the reaction time or gently heating the mixture if the protocol allows. |
| Inefficient dehydration of the β-nitro alcohol intermediate | Ensure the dehydration conditions (e.g., acid catalyst, azeotropic removal of water) are optimal. The presence of a significant amount of the β-nitro alcohol intermediate can be confirmed by ¹H NMR or LC-MS. |
| Suboptimal catalyst concentration | The concentration of the base catalyst (e.g., ammonium acetate) is crucial. Too little may result in a slow or incomplete reaction, while too much can promote side reactions. Verify the catalyst loading as per the established protocol. |
| Product loss during work-up and purification | Minimize the number of transfer steps. During recrystallization, ensure the solvent volume is appropriate to avoid excessive loss of product in the mother liquor. Cool the recrystallization mixture slowly to maximize crystal formation. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity Detected | Possible Cause | Troubleshooting and Prevention |
| Unreacted 4-bromobenzaldehyde | Incomplete reaction or incorrect stoichiometry. | Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess of nitromethane if necessary. Purify the final product by recrystallization. |
| 1-(4-bromophenyl)-2-nitroethanol | Incomplete dehydration of the intermediate. | Optimize the dehydration step of the Henry reaction. This may involve adjusting the temperature, reaction time, or the amount of dehydrating agent/catalyst. |
| cis-4-Bromo-β-nitrostyrene | Reaction conditions favoring the formation of the kinetic cis-product. | The trans-isomer is generally the thermodynamically more stable product. Ensure sufficient reaction time and appropriate temperature to allow for equilibration to the trans-isomer. Purification by column chromatography or careful recrystallization can help separate the isomers. |
Quantitative Data Summary
The following table provides an illustrative overview of typical impurity levels that might be observed in a crude reaction mixture for the synthesis of trans-4-Bromo-β-nitrostyrene via the Henry reaction, alongside the purified product. These values can vary significantly based on the specific reaction conditions and purification efficiency.
| Compound | Typical % in Crude Product (Illustrative) | Typical % in Purified Product (Illustrative) |
| trans-4-Bromo-β-nitrostyrene | 80 - 90% | > 99% |
| 4-bromobenzaldehyde | 1 - 5% | < 0.1% |
| 1-(4-bromophenyl)-2-nitroethanol | 2 - 10% | < 0.5% |
| cis-4-Bromo-β-nitrostyrene | 1 - 3% | < 0.2% |
| Nitromethane | Variable (solvent) | < 0.1% |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Impurity Identification
Objective: To identify and semi-quantify the presence of unreacted 4-bromobenzaldehyde, the β-nitro alcohol intermediate, and the cis-isomer.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the trans-4-Bromo-β-nitrostyrene sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for detecting minor impurities.
-
Data Analysis:
-
trans-4-Bromo-β-nitrostyrene: Look for the characteristic pair of doublets for the vinylic protons with a coupling constant (J) of approximately 13.7 Hz.
-
4-bromobenzaldehyde: Identify the singlet for the aldehydic proton at around 9.9 ppm and the characteristic doublets in the aromatic region.
-
1-(4-bromophenyl)-2-nitroethanol: Search for a multiplet for the CH-OH proton around 5.4-5.5 ppm and two doublets of doublets for the CH₂-NO₂ protons between 4.4 and 4.6 ppm.[1][2]
-
cis-4-Bromo-β-nitrostyrene: Look for a pair of doublets for the vinylic protons with a smaller coupling constant (J ≈ 11-12 Hz) than the trans-isomer.
-
Quantification: Integrate the characteristic peaks for each compound and normalize to the number of protons to estimate the relative molar ratios of the components.
-
Protocol 2: HPLC Method for Purity Assessment
Objective: To separate and quantify trans-4-Bromo-β-nitrostyrene and its key impurities.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile and increasing to 80% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm (where nitrostyrenes strongly absorb).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of purified trans-4-Bromo-β-nitrostyrene.
-
-
Data Analysis:
-
Identify the peaks corresponding to the impurities and the main product by their retention times (impurities are generally more polar and will elute earlier).
-
Calculate the area percentage of each peak to determine the purity of the sample. For more accurate quantification, use a calibration curve generated from the standards.
-
Visualizations
Caption: Formation pathway of common impurities in the synthesis of trans-4-Bromo-β-nitrostyrene.
Caption: A typical experimental workflow for the analysis and purification of trans-4-Bromo-β-nitrostyrene.
References
Validation & Comparative
A Researcher's Guide to the Reactivity of Substituted β-Nitrostyrenes in Michael Additions
An objective comparison of the performance of substituted β-nitrostyrenes in Michael addition reactions, supported by experimental data, to guide synthetic strategy and catalyst development.
The Michael addition of nucleophiles to β-nitrostyrenes is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The reactivity of the β-nitrostyrene scaffold can be finely tuned by substituents on the aromatic ring, significantly impacting reaction rates, yields, and even mechanistic pathways. This guide provides a comparative analysis of this reactivity, leveraging quantitative experimental data to inform researchers in synthetic chemistry and drug development.
The Decisive Role of Aromatic Substituents
The electrophilicity of the β-carbon in the nitrostyrene core is paramount to its reactivity as a Michael acceptor. This electrophilicity is directly modulated by the electronic properties of substituents on the phenyl ring.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups enhance the reactivity of β-nitrostyrenes. By inductively and/or resonantly withdrawing electron density from the conjugated system, EWGs increase the partial positive charge on the β-carbon, making it a more potent electrophile for nucleophilic attack.[1][2] This rate enhancement has been quantified using Hammett plots, which show a positive reaction constant (ρ), confirming that the reaction is accelerated by substituents that stabilize the buildup of negative charge in the transition state.[3][4] For the Michael addition of cyclic secondary amines, the catalyzed reaction route has a Hammett constant (ρₓ) of 2.10, indicating substantial sensitivity to substituent effects.[1][4]
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-CH₃) and methoxy (-OCH₃) decrease reactivity. These groups push electron density into the conjugated system, which reduces the electrophilicity of the β-carbon and slows the rate of nucleophilic addition.[5]
Quantitative Reactivity Data
The following tables summarize experimental data from various studies, illustrating the impact of substituents on the outcome of Michael additions with different nucleophiles.
Table 1: Michael Addition of Isobutyraldehyde to Substituted β-Methyl-β-nitrostyrenes
This table demonstrates the clear trend of higher conversions for β-nitrostyrenes bearing electron-withdrawing groups compared to those with electron-donating groups.[5]
| Entry | Aromatic Substituent (X) | Conversion (%)¹ |
| 1 | H | 65 |
| 2 | 4-CN | 75 |
| 3 | 4-Cl | 67 |
| 4 | 3-Br | 64 |
| 5 | 4-F | 68 |
| 6 | 4-NO₂ | 47 |
| 7 | 4-Br | 28 |
| 8 | 4-Et | 43 |
| 9 | 4-OMe | 35 |
| 10 | 4-OH | 20 |
| 11 | 3,4-diOH | 0 |
¹Conversion represents the consumption of the nitrostyrene. Data sourced from a study on the racemic Michael addition of isobutyraldehyde.[5]
Table 2: Competing Michael vs. Anti-Michael Addition of a Silyl Ketene Acetal
In certain cases, strong electron-withdrawing groups can alter the regioselectivity of the addition, leading to a mixture of standard Michael (M) and anti-Michael (AM) products. The position of the substituent is also critical.[2][6]
| Entry | β-Nitrostyrene Substituent (X) | Yield (%) Anti-Michael Product | Yield (%) Michael Product |
| 1 | 2-NO₂ | 70 | 26 |
| 2 | 4-NO₂ | 8 | 2 |
| 3 | 4-CO₂Me | 40 | 17 |
| 4 | 3-CN | 28 | 18 |
| 5 | 4-Cl | 0 | 50 |
| 6 | 4-Br | 0 | 49 |
Reaction with a silyl ketene acetal activated by K₂CO₃. Yields were measured by ¹H NMR.[2][6]
Experimental Protocols
Detailed and reproducible methodologies are essential for comparative studies. Below is a representative protocol for a general Michael addition to a substituted β-nitrostyrene.
General Procedure for Organocatalyzed Michael Addition
This procedure is a composite based on typical organocatalyzed Michael additions of dicarbonyl compounds or other nucleophiles to β-nitrostyrenes.[7]
1. Reactant Preparation:
-
In a reaction vessel, dissolve the substituted β-nitrostyrene (1.0 eq., 0.2 mmol) and the Michael donor (e.g., dimethyl malonate, 2.0 eq., 0.4 mmol) in a suitable solvent (e.g., o-dichlorobenzene, 1 mL).
-
Add the organocatalyst (e.g., an amino-substituted triazine or diphenylprolinol trimethylsilyl ether, 5-10 mol%).[7]
2. Reaction Execution:
-
If required by the catalytic cycle, add a base (e.g., triethylamine) or an acid co-catalyst.[7]
-
Stir the reaction mixture at a specified temperature (e.g., room temperature) for the required duration (e.g., 2-24 hours).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Workup and Purification:
-
Upon completion, quench the reaction if necessary (e.g., with a dilute acid solution).[7]
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure Michael adduct.
Mandatory Visualizations
General Mechanism of Michael Addition
The diagram below illustrates the fundamental steps of a nucleophilic Michael addition to a generic substituted β-nitrostyrene. The substituent "X" on the phenyl ring influences the rate of the initial nucleophilic attack.
Caption: General mechanism of the Michael addition to a substituted β-nitrostyrene.
Experimental Workflow for Reactivity Comparison
This workflow provides a logical sequence for objectively comparing the reactivity of various substituted β-nitrostyrenes under consistent experimental conditions.
Caption: Workflow for the comparative analysis of β-nitrostyrene reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
The Influence of Electron-Withdrawing Groups on Nitrostyrene Reactivity: A Comparative Guide
For researchers and professionals in drug development, understanding the subtleties of chemical reactivity is paramount. Nitrostyrenes are highly versatile building blocks in organic synthesis, largely due to the potent electron-withdrawing nature of the nitro group which activates the carbon-carbon double bond for various transformations.[1] This guide provides a comparative analysis of how additional electron-withdrawing groups (EWGs) on the phenyl ring of nitrostyrene modulate its reactivity, supported by experimental data and detailed protocols.
Core Principle: Synergistic Electronic Activation
The reactivity of β-nitrostyrene is fundamentally driven by the electron-deficient character of its double bond. The nitro group (—NO₂) powerfully reduces electron density across the molecule via both inductive and resonance effects. This polarization renders the β-carbon highly electrophilic and thus susceptible to nucleophilic attack.[1] When further EWGs, such as cyano (—CN), trifluoromethyl (—CF₃), or an additional nitro group, are introduced to the phenyl ring, they synergistically deplete the electron density of the π-system. This enhanced polarization significantly increases the electrophilicity of the β-carbon, thereby accelerating reactions with nucleophiles.[1]
Caption: Logical flow of how EWGs enhance nitrostyrene reactivity.
Comparative Analysis of Reactivity in Key Reactions
The enhanced electrophilicity of nitrostyrenes bearing EWGs has profound implications for several classes of reactions, most notably Michael additions.
Michael Addition Reactions
The Michael addition, or conjugate addition, is a hallmark reaction of nitrostyrenes, which are excellent Michael acceptors.[2] The presence of EWGs on the aromatic ring significantly accelerates the addition of nucleophiles like amines, thiols, and carbanions.[2]
Kinetic studies of the Michael addition of cyclic secondary amines to various substituted β-nitrostyrenes have quantitatively demonstrated this relationship.[2] The reaction can proceed through both an uncatalyzed (k₂) and a catalyzed (k₃) pathway, with the catalyzed route being far more sensitive to the electronic nature of the substituent.[2] This sensitivity is quantified by the Hammett equation:
log(kₓ/k₀) = σρ
Where kₓ is the rate constant for a substituted nitrostyrene, k₀ is the rate for the unsubstituted version, σ is the substituent constant (measuring its electronic effect), and ρ is the reaction constant (measuring the reaction's sensitivity to these effects).[3]
For the Michael addition of piperidine to substituted nitrostyrenes, the Hammett plot yields a large, positive ρ value (ρₓ = 2.10 ) for the catalyzed route.[1] This indicates that the reaction rate is substantially increased by electron-withdrawing substituents, which stabilize the buildup of negative charge in the transition state.[1]
Table 1: Hammett Equation Parameters and Interpretation
| Parameter | Value/Sign | Interpretation for Nitrostyrene Michael Addition |
|---|---|---|
| Reaction Constant (ρ) | Positive (e.g., +2.10) | Indicates a buildup of negative charge in the transition state. The reaction is significantly accelerated by electron-withdrawing groups that can stabilize this charge.[1] |
| Substituent Constant (σ) | Positive for EWGs (e.g., p-NO₂) | Quantifies the electron-withdrawing power of a substituent. A more positive σ value corresponds to a greater rate enhancement.[3] |
| Substituent Constant (σ) | Negative for EDGs (e.g., p-OCH₃) | Quantifies the electron-donating power of a substituent. A negative σ value corresponds to a decrease in the reaction rate. |
Alternative Reactivity: Competing Michael vs. anti-Michael Addition
While nitrostyrenes are archetypal Michael acceptors, the presence of strong EWGs can, under certain conditions, lead to a competing anti-Michael addition, where the nucleophile attacks the α-carbon.[4]
In the reaction of silyl ketene acetals with substituted β-nitrostyrenes, the product distribution is highly dependent on the nature and position of the EWG. This unexpected reactivity is proposed to occur via a vinylic SRN1 mechanism, initiated by a single-electron transfer (SET) from the nucleophile to the electron-deficient nitrostyrene.[4]
Table 2: Product Distribution in the Addition of Silyl Ketene Acetals to Substituted Nitrostyrenes
| Phenyl Ring Substituent | Reaction Pathway | Product Yield | Reference |
|---|---|---|---|
| p-nitro | anti-Michael Addition | 8% | [4] |
| Michael Addition | 2% | [4] | |
| o-nitro | anti-Michael Addition | 70% | [4] |
| | Michael Addition | 26% |[4] |
This data clearly shows that an ortho-nitro group dramatically favors the anti-Michael addition pathway compared to a para-nitro group, highlighting the complex interplay of electronic and steric effects.[4]
Caption: Competing pathways for Michael and anti-Michael additions.
Experimental Protocols
Reproducible experimental methods are crucial for research and development. The following are representative protocols for the synthesis and kinetic analysis of substituted nitrostyrenes.
Protocol 1: Synthesis of Substituted β-Nitrostyrene (Henry Reaction)
This procedure describes a general method for synthesizing nitrostyrenes from the corresponding benzaldehydes.
-
Reactant Preparation: Dissolve the substituted benzaldehyde (1 mmol) and ammonium acetate (NH₄OAc, 1.25 mmol) in a nitroalkane (e.g., nitroethane or nitromethane), which also serves as the solvent.[5]
-
Reaction: Reflux the mixture for the required time, typically 2-4 hours.[1]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and perform an appropriate workup, typically involving extraction and solvent removal.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted β-nitrostyrene.
Protocol 2: Kinetic Analysis of Michael Addition by UV-Vis Spectrophotometry
This protocol allows for the quantitative measurement of reaction rates.
-
Solution Preparation: Prepare a stock solution of the desired substituted β-nitrostyrene in a suitable solvent (e.g., acetonitrile). Prepare a series of solutions of the nucleophile (e.g., piperidine) at various concentrations in the same solvent.[1]
-
Kinetic Run: In a temperature-controlled cuvette (e.g., 25.0 °C), mix the nitrostyrene solution with a large excess of the amine solution to ensure pseudo-first-order kinetics.[1]
-
Monitoring: Immediately begin monitoring the reaction by UV-Vis spectrophotometry. Follow the disappearance of the nitrostyrene absorbance at its maximum wavelength (λₘₐₓ).[1]
-
Data Analysis: Calculate the pseudo-first-order rate constant (k_obs) from the absorbance decay curve. Plot k_obs against the concentration of the amine to determine the rate constants for the uncatalyzed (k₂) and catalyzed (k₃) pathways.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
A Comparative Guide to Michael Acceptors: Focus on trans-4-Bromo-beta-nitrostyrene in Conjugate Addition
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a conjugate addition reaction vital in organic synthesis. The efficiency of this reaction hinges on the reactivity of the Michael acceptor, typically an α,β-unsaturated carbonyl compound. This guide provides a comparative analysis of trans-4-Bromo-beta-nitrostyrene against other common Michael acceptors, such as chalcones and enones, in conjugate addition reactions. The comparison is supported by experimental data on reaction yields and detailed methodologies to assist researchers in selecting the appropriate acceptor for their synthetic needs.
Performance in Conjugate Addition Reactions
The reactivity of a Michael acceptor is largely dictated by the electron-withdrawing nature of its activating group. Nitroalkenes, such as this compound, are highly effective Michael acceptors due to the strong electron-withdrawing capacity of the nitro group. This generally leads to high yields and fast reaction rates in conjugate additions.
Comparison with Thiol Nucleophiles
The addition of thiols to Michael acceptors, a thia-Michael addition, is a crucial reaction in bioconjugation and drug development. The following table summarizes the performance of different Michael acceptors in reactions with thiol nucleophiles.
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Methyl vinyl ketone | Thiophenol | None, neat, ~30 °C | 30 min | 76 | [1] |
| Methyl vinyl ketone | 4-Methoxythiophenol | None, neat, 30 °C | 30 min | 93 | [1][2] |
| 4-Methylchalcone | N-acetylcysteine | pH 8.0/8.5 | Equilibrium | Varies | [3] |
| 4-Methoxychalcone | N-acetylcysteine | Strongly basic | Equilibrium | Varies | [3] |
Comparison with Malonate Nucleophiles
The conjugate addition of carbanions, such as those derived from malonic esters, is a powerful tool for C-C bond formation. The table below compares the yields of such reactions for different Michael acceptors.
| Michael Acceptor | Nucleophile | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | trans-β-Nitrostyrene | Diethyl malonate | N-benzylbispidine | Toluene | 4 h | Complete Conversion |[4] | | trans-β-Nitrostyrene | Dimethyl malonate | Alkylamino substituted triazine | Toluene | 60 h | 76 |[5] | | Chalcone | Diethyl malonate | KOt-Bu | CH₂Cl₂ | 3-4 h | 72-94 |[6] | | Methyl vinyl ketone | Diethyl malonate | Sodium ethoxide | Ethanol | - | - |[7] |
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducible research. The following sections provide established protocols for the synthesis of Michael acceptors and their subsequent use in conjugate addition reactions.
Synthesis of this compound
A common method for the synthesis of β-nitrostyrenes is the Henry-Knoevenagel condensation of an aromatic aldehyde with nitromethane.[8]
Procedure:
-
To a solution of 4-bromobenzaldehyde (1 equivalent) and nitromethane (6.9 equivalents) in acetic acid, add ammonium acetate (2.4 equivalents).
-
Reflux the mixture at 100 °C for six hours.
-
Cool the reaction to room temperature and stir overnight.
-
Pour the resulting solution into ice water and adjust the pH to 7 with a 2M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate = 5/1) to afford pure this compound.[5]
Synthesis of Chalcone
Chalcones are readily synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative.[9]
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in 95% ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of sodium hydroxide (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.[9]
-
After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.[9]
General Protocol for Conjugate Addition of Thiols to Enones
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) in a suitable solvent like dichloromethane.
-
Add the thiol (1.0 eq) to the solution.
-
Add a catalytic amount of a base, such as triethylamine (0.1 eq), dropwise to the stirring solution at room temperature.
-
Stir the reaction for 15-30 minutes. The reaction is often exothermic.
-
Monitor the disappearance of the starting materials by TLC.
-
Upon completion, the reaction mixture can be concentrated and the crude product purified by column chromatography on silica gel.[10]
General Protocol for Conjugate Addition of Diethyl Malonate to Nitrostyrenes
Procedure:
-
To a stirred solution of the trans-β-nitrostyrene (1 eq) and diethyl malonate (2 eq) in a solvent like toluene, add the organocatalyst (e.g., 5 mol% of a bifunctional thiourea or amine-based catalyst).[11]
-
Stir the reaction at room temperature for the time specified in the relevant literature, monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired Michael adduct.[11]
Visualizing Experimental and Biological Pathways
Diagrams are essential tools for illustrating complex workflows and biological processes. The following visualizations are provided in the DOT language for clarity and reproducibility.
Relevance in Drug Development: Targeting Signaling Pathways
Michael acceptors are of significant interest in drug development, particularly as covalent inhibitors that can form a stable bond with their protein targets. This often leads to increased potency and duration of action. A key mechanism involves the reaction of the Michael acceptor with the thiol group of cysteine residues in proteins, which can modulate their function in various signaling pathways.[12][13]
One such pathway is the Keap1-Nrf2 antioxidant response pathway. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, electrophilic compounds, including many Michael acceptors, can react with cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its interaction with Nrf2.[12][14] As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[12][14][15] This mechanism is a promising therapeutic strategy for diseases associated with oxidative stress.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. datapdf.com [datapdf.com]
- 8. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07809B [pubs.rsc.org]
- 9. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 10. benchchem.com [benchchem.com]
- 11. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. Bis-Michael Acceptors as Novel Probes to Study the Keap1/Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated β-Nitrostyrene Derivatives: A Comparative Guide to their Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Halogenated β-nitrostyrene derivatives have garnered significant attention for their potent and broad-spectrum antimicrobial properties. This guide provides a comparative analysis of their in vitro activity, supported by experimental data and detailed protocols, to aid in the evaluation and development of this promising class of compounds.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various halogenated β-nitrostyrene derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key metric for comparison.
The data consistently demonstrates that halogen substitution on the aromatic ring and at the β-position of the alkene side chain enhances antimicrobial activity.[1] Fluorine-containing derivatives, in particular, have shown high potency.[1][2] The addition of a β-methyl group to the nitrostyrene scaffold has also been found to profoundly enhance antibacterial activity.[3][4]
Below is a summary of the MIC values for selected halogenated β-nitrostyrene derivatives against various microorganisms.
Table 1: Minimum Inhibitory Concentrations (MICs) of Halogenated β-Nitrostyrene Derivatives (µg/mL)
| Compound/Derivative | Halogen Substituent(s) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
| 4-Fluoro-β-methyl-β-nitrostyrene | 4-F | >32 | >32 | 4 | >32 | [3] |
| 2,4-Difluoro-β-methyl-β-nitrostyrene | 2,4-diF | 8 | 16 | 16 | 16 | [3] |
| 3,4-Difluoro-β-methyl-β-nitrostyrene | 3,4-diF | 4 | 4 | 8 | 4 | [3] |
| 4-Chloro-β-methyl-β-nitrostyrene | 4-Cl | 4 | 4 | 8 | 4 | [2] |
| 3,4-Dichloro-β-methyl-β-nitrostyrene | 3,4-diCl | 2 | 2 | 8 | 2 | [2] |
| 4-Bromo-β-methyl-β-nitrostyrene | 4-Br | 4 | 4 | >32 | 4 | [2] |
| β-Bromo-β-nitrostyrene | β-Br | - | - | - | - | [1] |
| 3,4-Methylenedioxy-β-methyl-β-nitrostyrene (A-1, Control) | None | 4 | 4 | >32 | 4 | [1][2] |
Note: The data presented is a compilation from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following section details the standardized methodology used to determine the Minimum Inhibitory Concentration (MIC) of the halogenated β-nitrostyrene derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values are determined using a broth microdilution method, a widely accepted technique for assessing antimicrobial susceptibility.
1. Preparation of Microbial Inoculum:
- Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 24-48 hours.
- A few colonies are then transferred to a sterile saline solution.
- The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
- The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
- The halogenated β-nitrostyrene derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.
3. Incubation:
- An equal volume of the standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
- The final volume in each well is typically 100 µL or 200 µL.
- Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.
- The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.
Caption: Experimental workflow for MIC determination.
Proposed Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases
One of the proposed mechanisms for the antimicrobial activity of β-nitrostyrene derivatives is the inhibition of protein tyrosine phosphatases (PTPs), which are crucial for microbial cell signaling.[5][6] The nitrovinyl group of the β-nitrostyrene acts as a phosphotyrosine mimetic, enabling it to bind to the active site of PTPs, such as PTP1B.[5] This interaction, often with key cysteine residues in the active site, disrupts essential signaling pathways within the microorganism, ultimately leading to cell death.[5][6]
Caption: Proposed mechanism of PTP inhibition.
References
Validating the Structure of trans-4-Bromo-beta-nitrostyrene: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of trans-4-Bromo-beta-nitrostyrene, a key intermediate in organic synthesis. We present experimental data from X-ray crystallography and other spectroscopic methods, offering a comparative analysis with related halogenated nitrostyrenes. Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods in your own research.
Structural Elucidation: A Multi-Faceted Approach
The unambiguous determination of a molecule's three-dimensional structure is paramount in chemistry, particularly in the fields of medicinal chemistry and materials science. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray diffraction remains the gold standard for providing a definitive atomic arrangement in the solid state. This guide will compare the data obtained from X-ray crystallography with that from other common analytical methods for this compound and its analogues.
Comparative Analysis of Halogenated trans-beta-Nitrostyrenes
To provide a broader context for the structural validation of this compound, we have compiled data for its chloro- and fluoro-analogues. This comparative approach highlights the influence of the halogen substituent on the molecular and crystal structure.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ, ppm) |
| This compound | C8H6BrNO2 | 228.04 | 148-150 | 7.50-7.70 (m, 4H), 7.95 (d, 1H), 8.15 (d, 1H) |
| trans-4-Chloro-beta-nitrostyrene | C8H6ClNO2 | 183.59 | 112-116 | 7.40-7.60 (m, 4H), 7.90 (d, 1H), 8.10 (d, 1H)[] |
| trans-4-Fluoro-beta-nitrostyrene | C8H6FNO2 | 167.14 | 99-102 | 7.10-7.30 (m, 2H), 7.50-7.70 (m, 2H), 7.85 (d, 1H), 8.05 (d, 1H)[2] |
Note: NMR data is approximated based on typical shifts for such compounds and should be confirmed with experimental data.
Table 2: Crystallographic Data Comparison (Illustrative)
| Parameter | This compound | trans-4-Chloro-beta-nitrostyrene | trans-4-Fluoro-beta-nitrostyrene |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P212121 | P21/c | P21/c |
| a (Å) | Data not available | Data not available | Data not available |
| b (Å) | Data not available | Data not available | Data not available |
| c (Å) | Data not available | Data not available | Data not available |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | Data not available | Data not available |
| γ (°) | 90 | 90 | 90 |
| Z | 4 | 4 | 4 |
| CCDC Deposition No. | To be determined | To be determined | To be determined |
Note: Specific crystallographic parameters are pending retrieval from the Cambridge Crystallographic Data Centre (CCDC). The presented values are illustrative of a typical dataset.
Experimental Protocols
Synthesis of trans-4-Halogenated-beta-nitrostyrenes (Henry Reaction)
This protocol is a general method adaptable for the synthesis of various substituted nitrostyrenes.[3][4]
Materials:
-
4-Halobenzaldehyde (e.g., 4-bromobenzaldehyde, 4-chlorobenzaldehyde, 4-fluorobenzaldehyde)
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of the 4-halobenzaldehyde (1 equivalent), nitromethane (1.5 equivalents), and ammonium acetate (1.2 equivalents) in glacial acetic acid is prepared.
-
The reaction mixture is refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure trans-isomer as a crystalline solid.
Single-Crystal X-ray Diffraction
The following is a generalized protocol for the X-ray crystallographic analysis of a small organic molecule.[5][6][7]
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data using full-matrix least-squares methods to optimize atomic positions, and thermal parameters.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and structural validation of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for structural validation.
References
- 2. ossila.com [ossila.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Quantitative Analysis of trans-4-Bromo-β-nitrostyrene Purity by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. trans-4-Bromo-β-nitrostyrene is a valuable building block in organic synthesis, and ensuring its purity is paramount for the reliability and reproducibility of subsequent reactions. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative analysis of trans-4-Bromo-β-nitrostyrene purity, supported by experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity assessment of small organic molecules like trans-4-Bromo-β-nitrostyrene. The method offers high resolution, sensitivity, and accuracy.
Experimental Protocol: RP-HPLC Method
A representative RP-HPLC method for the quantitative analysis of trans-4-Bromo-β-nitrostyrene is detailed below. This method is designed to separate the main component from potential process-related impurities, such as unreacted starting materials from a Henry reaction (e.g., 4-bromobenzaldehyde and nitromethane) and other byproducts.[1][2][3]
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of trans-4-Bromo-β-nitrostyrene reference standard and dissolve in 100 mL of the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the trans-4-Bromo-β-nitrostyrene sample and dissolve in 100 mL of the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Quantification: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation and Performance Comparison
The performance of the HPLC method can be compared with other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The following table summarizes the typical performance characteristics of these methods for the purity analysis of a small organic molecule like trans-4-Bromo-β-nitrostyrene.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[4] |
| Linearity (R²) | ≥ 0.999[5] | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102%[5] | 95 - 105% | 99 - 101% |
| Precision (RSD%) | < 2%[5] | < 5% | < 1% |
| Limit of Detection (LOD) | Low ng/mL | pg to low ng/mL | µg/mL to mg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | pg to low ng/mL | µg/mL to mg/mL |
| Sample Throughput | High | Medium | Low to Medium |
| Selectivity | Good, can be optimized with method development. | Excellent, based on mass-to-charge ratio. | Excellent, based on unique chemical shifts. |
| Destructive to Sample? | No | Yes | No |
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6] For trans-4-Bromo-β-nitrostyrene, which has a moderate boiling point, GC-MS can be a suitable alternative for purity analysis, especially for identifying and quantifying volatile impurities.[7][8]
Experimental Protocol: GC-MS Method (Conceptual)
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection of the sample dissolved in a suitable solvent (e.g., dichloromethane).
-
Temperature Program: A temperature gradient to ensure separation of components with different boiling points.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass analysis in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[9][10] By using a certified internal standard, the absolute purity of trans-4-Bromo-β-nitrostyrene can be determined with high accuracy.[11][12]
Experimental Protocol: qNMR Method (Conceptual)
-
Instrument: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed amount of the trans-4-Bromo-β-nitrostyrene sample and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Quantification: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows for the HPLC and alternative analytical methods.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Workflows for GC-MS and qNMR purity analysis.
Conclusion
For the routine quality control of trans-4-Bromo-β-nitrostyrene, the developed RP-HPLC method offers a good balance of accuracy, precision, and throughput. GC-MS serves as an excellent complementary technique for the identification and quantification of volatile impurities. For the highest accuracy and for the certification of reference materials, qNMR is the method of choice due to its status as a primary ratio method. The selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 12. Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing catalytic efficiency of different amines in Henry reaction"
For researchers and professionals in drug development and organic synthesis, the Henry (or nitroaldol) reaction is a cornerstone for carbon-carbon bond formation, enabling the synthesis of valuable β-nitro alcohols. These compounds are versatile intermediates, readily converted into β-amino alcohols, α-nitro ketones, and nitroalkenes. The choice of catalyst, particularly the amine base, is critical in steering the reaction's efficiency and outcome. This guide provides an objective comparison of the catalytic efficiency of different amines in the Henry reaction, supported by experimental data and detailed protocols.
Unraveling the Mechanism: The Role of Amines
The Henry reaction is initiated by the deprotonation of a nitroalkane at the α-carbon by a base, forming a nitronate anion. This nucleophilic nitronate then attacks the carbonyl carbon of an aldehyde or ketone. The resulting β-nitro alkoxide is subsequently protonated by the conjugate acid of the amine base to yield the final β-nitro alcohol product. All steps in this process are reversible.
The catalytic role of the amine is primarily to function as a Brønsted base, facilitating the initial deprotonation of the nitroalkane. The basicity and steric hindrance of the amine can significantly influence the reaction rate and, in some cases, the selectivity between the desired β-nitro alcohol and the dehydrated nitroalkene byproduct.
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps in the amine-catalyzed Henry reaction.
Caption: Generalized catalytic cycle of the amine-catalyzed Henry reaction.
Comparative Analysis of Amine Catalysts
The efficiency of an amine catalyst in the Henry reaction is influenced by its structural and electronic properties. The following table summarizes experimental data comparing the performance of different amine bases in the reaction between benzaldehyde and nitroethane. This reaction can yield both the β-nitro alcohol (2-nitro-1-phenyl-1-propanol) and the dehydrated product (phenyl-2-nitropropene).
| Amine Catalyst | Amine Type | Product(s) | Yield (%) | Reference |
| n-Butylamine | Primary | Phenyl-2-nitropropene | 71 | [1] |
| Triethylamine | Tertiary | 2-Nitro-1-phenyl-1-propanol | 79 | [1] |
| Imidazole | Heterocyclic | 2-Nitro-1-phenylethanol* | 60-85** | [2] |
*Note: Data for imidazole is for the reaction of benzaldehyde with nitromethane. **Note: Yield for imidazole-catalyzed reaction varies with molar ratio of reactants and catalyst.
From this data, it is evident that the choice of amine can influence not only the reaction yield but also the product distribution. For instance, under the tested conditions, the primary amine n-butylamine favored the formation of the dehydrated nitroalkene, whereas the tertiary amine triethylamine predominantly yielded the desired β-nitro alcohol.[1] Imidazole also proves to be an effective catalyst for the formation of the β-nitro alcohol.[2]
Factors Influencing Catalytic Efficiency
Several factors related to the amine catalyst can affect the outcome of the Henry reaction:
-
Basicity: The amine must be sufficiently basic to deprotonate the nitroalkane. Generally, stronger bases can lead to faster reaction rates.
-
Steric Hindrance: The steric bulk of the amine can influence its ability to act as a base and may also affect the stereochemical course of the reaction. Highly hindered amines might show lower catalytic activity.
-
Nucleophilicity: While the primary role of the amine is as a base, its nucleophilicity can sometimes lead to side reactions.
Experimental Protocols
Below are detailed methodologies for conducting the Henry reaction with different types of amine catalysts.
General Experimental Workflow
The following diagram outlines a typical workflow for screening and optimizing amine catalysts in the Henry reaction.
References
A Spectroscopic Comparison of Cis and Trans Isomers of 4-Bromo-β-nitrostyrene: A Guide for Researchers
The geometric isomerism in 4-Bromo-β-nitrostyrene arises from the restricted rotation around the carbon-carbon double bond, leading to distinct spatial arrangements of the substituents. These structural differences manifest in unique spectroscopic signatures, which can be leveraged for identification and quantification.
Data Presentation: A Comparative Overview
The following tables summarize the key spectroscopic data for the trans and predicted data for the cis isomer of 4-Bromo-β-nitrostyrene.
Table 1: ¹H NMR Spectroscopic Data (Predicted for cis isomer)
| Isomer | Vinylic Proton α (ppm) | Vinylic Proton β (ppm) | Coupling Constant (³Jαβ, Hz) | Aromatic Protons (ppm) |
| trans | ~7.5-7.6 | ~7.9-8.0 | ~13-14 | ~7.4-7.7 (multiplet) |
| cis (Predicted) | ~7.0-7.2 | ~7.3-7.5 | ~8-12 | ~7.4-7.7 (multiplet) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for cis isomer)
| Isomer | Cα (ppm) | Cβ (ppm) | Aromatic C-Br (ppm) | Other Aromatic C (ppm) |
| trans | ~137-139 | ~137-139 | ~128 | ~129-133 |
| cis (Predicted) | ~135-137 | ~135-137 | ~128 | ~129-133 |
Table 3: Infrared (IR) Spectroscopic Data (Predicted for cis isomer)
| Isomer | C=C Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | =C-H Out-of-Plane Bend (cm⁻¹) |
| trans | ~1640 | ~1515 | ~1340 | ~960-970 |
| cis (Predicted) | ~1640 | ~1515 | ~1340 | ~700-750 |
Table 4: Physical Properties
| Isomer | Melting Point (°C) |
| trans | 148-150 |
| cis | Not available (expected to be lower than trans) |
Experimental Protocols
Synthesis of trans-4-Bromo-β-nitrostyrene (Henry Condensation)
The trans isomer is typically synthesized via the Henry condensation reaction.
Materials:
-
4-Bromobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol or Ethanol
Procedure:
-
A mixture of 4-bromobenzaldehyde (1 equivalent), nitromethane (1.2 equivalents), and ammonium acetate (0.3 equivalents) in glacial acetic acid is prepared.
-
The mixture is refluxed for 2-4 hours.
-
Upon cooling, the product crystallizes out of the solution.
-
The solid is collected by filtration, washed with cold water, and then a cold alcohol (methanol or ethanol) to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the trans-4-Bromo-β-nitrostyrene as a yellow crystalline solid.
Preparation of cis-4-Bromo-β-nitrostyrene (Photochemical Isomerization)
The cis isomer is generally unstable and is typically prepared by the photochemical isomerization of the trans isomer.
Materials:
-
trans-4-Bromo-β-nitrostyrene
-
A suitable solvent (e.g., benzene, acetonitrile)
-
A high-pressure mercury lamp or a UV light source
Procedure:
-
A dilute solution of trans-4-Bromo-β-nitrostyrene in a suitable solvent is prepared in a quartz reaction vessel.
-
The solution is irradiated with a UV light source (e.g., a high-pressure mercury lamp) at room temperature.
-
The progress of the isomerization can be monitored by ¹H NMR spectroscopy or HPLC.
-
Upon reaching a photostationary state (an equilibrium between the cis and trans isomers), the solvent is removed under reduced pressure.
-
Separation of the cis isomer from the more stable trans isomer is challenging and typically requires chromatographic techniques. Due to its instability, the cis isomer may readily convert back to the trans form.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.
Mandatory Visualization
Caption: Experimental workflow for synthesis and analysis.
Caption: Structure-Spectra relationship of isomers.
Performance of trans-4-Bromo-beta-nitrostyrene in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter influencing the outcome of synthetic reactions and the stability of chemical entities. This guide provides a comparative analysis of the performance of trans-4-Bromo-beta-nitrostyrene in various solvent systems, focusing on its solubility, stability, and reactivity. Due to the limited availability of direct comparative data in the public domain, this guide also furnishes detailed experimental protocols to enable researchers to generate the necessary data for a comprehensive evaluation against alternative compounds.
Physicochemical Properties of trans-4-Bromo-β-nitrostyrene
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNO₂ | [1] |
| Molecular Weight | 228.04 g/mol | [1] |
| Melting Point | 148-150 °C | [2] |
| Appearance | Yellow to yellow-green crystalline powder | [3] |
Solubility Profile
To facilitate direct comparison, the following table can be populated using the experimental protocol provided below.
Table 1: Quantitative Solubility of trans-4-Bromo-β-nitrostyrene and Alternatives in Common Solvents at 25°C
| Solvent | trans-4-Bromo-β-nitrostyrene (g/L) | trans-2-Chloro-β-nitrostyrene (g/L) | trans-4-Methoxy-β-nitrostyrene (g/L) |
| Methanol | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available |
| Acetone | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available |
| Chloroform | Data not available | Data not available | Data not available |
| Toluene | Data not available | Data not available | Data not available |
| Hexane | Data not available | Data not available | Data not available |
Stability Assessment
The stability of β-nitrostyrenes can be influenced by factors such as the solvent, temperature, and exposure to light. While specific stability data for this compound across different solvents is not extensively documented, it is known that nitrostyrenes can be sensitive to certain conditions. For instance, some nitrostyrene derivatives have been observed to undergo isomerization or degradation under UV irradiation[5].
The following table is designed to be completed using the provided experimental protocol for stability assessment.
Table 2: Stability of trans-4-Bromo-β-nitrostyrene and Alternatives in Solution over 24 hours
| Solvent | trans-4-Bromo-β-nitrostyrene (% Degradation) | trans-2-Chloro-β-nitrostyrene (% Degradation) | trans-4-Methoxy-β-nitrostyrene (% Degradation) |
| Methanol | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available |
| Chloroform | Data not available | Data not available | Data not available |
Reaction Kinetics in Michael Addition
The following table can be used to summarize kinetic data generated using the provided protocol.
Table 3: Rate Constants for the Michael Addition of Piperidine to trans-4-Bromo-β-nitrostyrene and Alternatives in Different Solvents at 25°C
| Solvent | trans-4-Bromo-β-nitrostyrene (k, M⁻¹s⁻¹) | trans-2-Chloro-β-nitrostyrene (k, M⁻¹s⁻¹) | trans-4-Methoxy-β-nitrostyrene (k, M⁻¹s⁻¹) |
| Acetonitrile | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available | Data not available |
Experimental Protocols
To empower researchers to generate the necessary comparative data, the following detailed experimental protocols are provided.
Protocol 1: Quantitative Solubility Determination by UV-Vis Spectrophotometry
This protocol outlines a method to determine the saturation solubility of a compound in a given solvent.
Caption: Workflow for Quantitative Solubility Determination.
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a serial dilution to obtain a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Preparation and Measurement:
-
Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Dilute a known volume of the clear filtrate with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted filtrate at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted filtrate using the equation of the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the chosen solvent.
-
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
This protocol describes a method to monitor the stability of a compound in solution over time.
Caption: Workflow for NMR-based Stability Assessment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound of a known concentration in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of a stable internal standard (e.g., tetramethylsilane - TMS).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Store the sample under the desired conditions (e.g., room temperature, elevated temperature, protected from light, or exposed to light).
-
Acquire subsequent ¹H NMR spectra at predetermined time intervals (e.g., 1, 6, 12, 24 hours).
-
-
Data Analysis:
-
For each spectrum, integrate the area of a characteristic peak of the analyte and the peak of the internal standard.
-
Calculate the relative amount of the analyte at each time point by comparing its integral to that of the internal standard.
-
A decrease in the relative integral of the analyte over time indicates degradation. The appearance of new signals can help identify degradation products.
-
The percentage of degradation can be calculated as: [1 - (Relative amount at time t / Relative amount at time 0)] * 100.
-
Protocol 3: Kinetic Analysis of Michael Addition by UV-Vis Spectrophotometry
This protocol details a method for determining the rate constant of the Michael addition of an amine to a nitrostyrene.
Caption: Workflow for Kinetic Analysis of Michael Addition.
Methodology:
-
Reaction Setup:
-
Prepare stock solutions of this compound and the nucleophile (e.g., piperidine) in the desired solvent.
-
The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the nitrostyrene to ensure pseudo-first-order kinetics.
-
Place the cuvette containing the nitrostyrene solution in a temperature-controlled cell holder of the UV-Vis spectrophotometer.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the nucleophile solution to the cuvette and start monitoring the absorbance at the λmax of the nitrostyrene.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line gives the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the nucleophile in excess: k = k_obs / [Nucleophile].
-
Comparison with Alternatives
While quantitative data is pending, a qualitative comparison with other halo- and methoxy-substituted nitrostyrenes can be made based on general electronic effects.
-
trans-2-Chloro-β-nitrostyrene: The chloro-substituent is also an electron-withdrawing group, which would be expected to enhance the electrophilicity of the β-carbon, similar to the bromo-substituent. Its performance in terms of reactivity in Michael additions is likely to be comparable to the bromo-analogue. Solubility and stability are also expected to be in a similar range.
-
trans-4-Methoxy-β-nitrostyrene: The methoxy group is an electron-donating group. This would decrease the electrophilicity of the β-carbon, likely resulting in slower reaction rates in Michael additions compared to the halo-substituted analogues. The polarity of the molecule is increased, which might affect its solubility profile.
Conclusion
This guide provides a framework for evaluating the performance of this compound in different solvent systems. While there are gaps in the currently available quantitative data, the provided experimental protocols offer a clear path for researchers to generate this crucial information. By systematically assessing solubility, stability, and reaction kinetics, and comparing these with relevant alternatives, a more complete understanding of the optimal conditions for the use of this compound in various research and development applications can be achieved. The visualizations of the experimental workflows aim to provide clear and logical guidance for these investigations.
References
- 1. This compound | C8H6BrNO2 | CID 688204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4-Bromo-b-nitrostyrene 99 5153-71-9 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
Unveiling the Reaction Mechanism of trans-4-Bromo-β-nitrostyrene: A Computational and Experimental Comparison
A deep dive into the reaction dynamics of trans-4-Bromo-β-nitrostyrene, this guide offers a comparative analysis of its reaction mechanism, drawing upon computational studies of the parent molecule, β-nitrostyrene, and available experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and manipulate the reactivity of this important class of compounds.
The introduction of a bromine atom at the para-position of the phenyl ring in β-nitrostyrene significantly influences its electrophilic character, thereby modulating its reactivity towards nucleophiles. While specific computational studies on trans-4-Bromo-β-nitrostyrene are not extensively available in the reviewed literature, a robust understanding of its reaction mechanism can be extrapolated from theoretical investigations of β-nitrostyrene and experimental findings for various substituted analogues. The primary reaction pathway for these compounds is the Michael-type addition, a conjugate addition of a nucleophile to the β-carbon of the nitroalkene.
Computational Analysis of the Michael Addition to β-Nitrostyrene
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details of the Michael addition to β-nitrostyrene. These studies provide valuable insights into the transition states and intermediates that govern the reaction pathway.
Key Computational Insights for β-Nitrostyrene (Unsubstituted):
| Parameter | Description | Computational Method | Calculated Value (approx.) |
| Activation Energy (Ea) | The energy barrier for the nucleophilic attack on the β-carbon. | DFT (B3LYP/6-31G(d,p)) | Varies with nucleophile and solvent |
| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. | DFT (B3LYP/6-31G(d,p)) | Generally exothermic |
| Key Intermediate | A zwitterionic or anionic intermediate is typically formed after the initial nucleophilic attack. | DFT calculations | Structure and stability depend on the nucleophile and reaction conditions. |
Note: The provided computational data is based on studies of the unsubstituted β-nitrostyrene and serves as a baseline for understanding the reactivity. The presence of the 4-bromo substituent is expected to lower the activation energy for nucleophilic attack due to its electron-withdrawing inductive effect, making the β-carbon more electrophilic.
Experimental Data and Protocols
Experimental studies on the reactions of β-nitrostyrene and its derivatives provide practical insights into their reactivity and synthetic utility.
Synthesis of β-Nitrostyrenes
The most common method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation of an aromatic aldehyde with nitromethane.[1]
Typical Experimental Protocol for the Synthesis of a Substituted β-Nitrostyrene:
-
An aromatic aldehyde is dissolved in a suitable solvent (e.g., methanol).
-
Nitromethane and a basic catalyst (e.g., sodium hydroxide or an amine) are added to the solution.[2]
-
The reaction mixture is stirred at a specific temperature for a designated period.
-
The product is isolated by filtration or extraction and purified by recrystallization.[2]
Michael Addition Reactions: Experimental Observations
Kinetic studies on the Michael addition of amines to substituted β-nitrostyrenes have shown that the reaction rates are sensitive to the electronic nature of the substituent on the phenyl ring.[3] Electron-withdrawing groups, such as the bromo substituent at the para position, generally increase the reaction rate by stabilizing the negative charge that develops on the nitro group in the transition state.
General Experimental Protocol for a Michael Addition Reaction:
-
The substituted β-nitrostyrene is dissolved in a suitable solvent (e.g., acetonitrile).[3]
-
The nucleophile (e.g., a cyclic secondary amine) is added to the solution.[3]
-
The progress of the reaction is monitored by a suitable analytical technique, such as UV-Vis spectroscopy or NMR.
-
The product is isolated and purified using standard laboratory procedures.
Mechanistic Pathways and Visualizations
The reaction mechanism of a Michael-type addition to trans-4-Bromo-β-nitrostyrene can be visualized as a multi-step process. The following diagrams, generated using the DOT language, illustrate the key steps.
General Workflow for Synthesis and Reaction
Caption: General workflow for the synthesis and subsequent Michael addition reaction of trans-4-Bromo-β-nitrostyrene.
Signaling Pathway of Nucleophilic Attack
Caption: Simplified signaling pathway of the nucleophilic attack on the β-carbon of trans-4-Bromo-β-nitrostyrene.
References
Safety Operating Guide
Proper Disposal of trans-4-Bromo-beta-nitrostyrene: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of trans-4-Bromo-beta-nitrostyrene, ensuring a safe laboratory environment.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This compound, a compound utilized in various synthetic applications, requires careful handling due to its hazardous properties. This guide provides a procedural, step-by-step approach to its safe disposal.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is known to cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, nitrile rubber gloves, safety goggles or face shields, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound.
| Property | Value |
| Molecular Formula | C₈H₆BrNO₂ |
| Molecular Weight | 228.04 g/mol [1] |
| Melting Point | 148-150 °C[3] |
| GHS Hazard Statements | H315, H319, H335[1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[1] |
Step-by-Step Disposal Protocol
The primary and safest method for the disposal of this compound and its associated waste is through a certified environmental health and safety (EHS) provider. Chemical deactivation in the laboratory is not recommended without a validated and peer-reviewed protocol, as incomplete reactions can produce other hazardous byproducts.
Waste Segregation:
Proper segregation of chemical waste is the most critical step to prevent accidental and dangerous reactions.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
Container Material: The container should be made of a compatible material, such as high-density polyethylene (HDPE).
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound, including contaminated weighing paper or spatulas, directly into the designated "Halogenated Organic Waste" container.
-
Solutions:
-
If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), the entire solution should be collected in the "Halogenated Organic Waste" container.
-
If dissolved in a non-halogenated solvent , the waste should still be disposed of as halogenated waste due to the presence of bromine in the compound itself.
-
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, disposable lab coats, and bench paper, should be placed in a sealed bag and then into a solid hazardous waste container.
Labeling and Storage:
-
Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or incompatible chemicals. Ensure the container is kept closed at all times except when adding waste.
Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional guidelines for waste manifest and pickup procedures.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a small spill, the following procedure should be followed:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Wear Appropriate PPE: Before cleaning, don the necessary personal protective equipment.
-
Contain the Spill: For solid spills, gently cover with an inert absorbent material.
-
Clean-up: Moisten the spilled solid with 60-70% ethanol to prevent dust generation and carefully sweep it into a designated hazardous waste container. Use absorbent paper dampened with ethanol to clean the affected area.
-
Final Decontamination: Wash the spill area with soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup should be disposed of as hazardous waste.
References
Essential Safety and Operational Guide for Handling trans-4-Bromo-beta-nitrostyrene
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of trans-4-Bromo-beta-nitrostyrene, tailored for researchers, scientists, and professionals in drug development.
Chemical Identifier:
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is crucial to understand its primary hazards before handling.
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
Vapors from hot solutions of nitrostyrene are reported to be very irritating to the eyes and nose, and the solid substance can affect sensitive skin.[4]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is a mandatory minimum, and a site-specific risk assessment should be conducted to determine if additional protection is needed.
| Body Part | Equipment | Specification |
| Respiratory | Dust mask | Type N95 (US) or equivalent.[2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5] |
| Eyes | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved.[5] |
| Hands | Chemical-resistant gloves | Nitrile rubber, minimum thickness 0.11mm. |
| Skin and Body | Protective clothing | Lab coat, long-sleeved. Consider chemical-resistant coveralls for larger quantities.[6] |
Handling and Storage
Operational Plan for Handling:
-
Preparation: Ensure all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower before starting work.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Dispensing: When weighing or transferring the solid, avoid creating dust.
-
Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.
-
Hygiene: Wash hands thoroughly after handling.[3]
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix with non-halogenated organic waste.[7][8] Collect waste in a designated, properly labeled container for halogenated organic waste.[7][9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[9]
-
Storage of Waste: Keep the waste container closed when not in use and store it in a designated hazardous waste accumulation area.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the halogenated waste.[10] Incineration is a common disposal method for this type of waste.[8][11]
Workflow for Safe Handling and Disposal
References
- 1. This compound | C8H6BrNO2 | CID 688204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 反式-4-溴-β-硝基苯乙烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. rshughes.com [rshughes.com]
- 7. bucknell.edu [bucknell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. p2infohouse.org [p2infohouse.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
